Sp-cCMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H12N3O6PS |
|---|---|
Poids moléculaire |
321.25 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O6PS/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(17-8)3-16-19(15,20)18-7/h1-2,4,6-8,13H,3H2,(H,15,20)(H2,10,11,14)/t4-,6-,7-,8-,19?/m1/s1 |
Clé InChI |
XEESFMZKIHKRBW-ZNRKVAMKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS)
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that orchestrates a multitude of cellular processes by activating downstream effectors, primarily the cAMP-dependent Protein Kinase A (PKA).[1] The transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents a challenge for the detailed investigation of its downstream signaling pathways. To overcome this, stable and potent analogs of cAMP have been developed. Among these, Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS) , has emerged as a critical tool in signal transduction research.[1] Other synonyms include Sp-Cyclic 3′,5′-hydrogen phosphorothioate (B77711) adenosine and (Sp)-cAMPS.[2][3]
This technical guide provides a comprehensive overview of Sp-cAMPS, including its mechanism of action, quantitative data on its interactions with key signaling proteins, and detailed experimental protocols for its application in research.
Mechanism of Action
Sp-cAMPS is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom.[1] This modification creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS).
Sp-cAMPS as a PKA Agonist:
Sp-cAMPS functions as a potent agonist of PKA.[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two molecules of an agonist, like cAMP or Sp-cAMPS, to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream serine and threonine residues on substrate proteins.[4][5]
The key advantages of Sp-cAMPS are:
-
Potent PKA Activation: It effectively mimics the action of endogenous cAMP in activating PKA.[1]
-
Resistance to Phosphodiesterases: The phosphorothioate modification renders Sp-cAMPS highly resistant to hydrolysis by most PDEs. This ensures a sustained and stable activation of PKA, which is crucial for many experimental designs.[1][6]
The Antagonist Diastereomer: Rp-cAMPS
In contrast to the agonistic activity of Sp-cAMPS, its diastereomer, Rp-cAMPS , acts as a competitive antagonist of cAMP-induced PKA activation.[7] Rp-cAMPS binds to the regulatory subunits of PKA but does not induce the conformational change necessary for the release of the catalytic subunits.[8] This effectively blocks the activation of PKA by endogenous cAMP. The availability of this potent agonist/antagonist pair allows for precise dissection of PKA-dependent signaling pathways.
Quantitative Data
The efficacy of Sp-cAMPS is defined by its interaction with PKA and its resistance to PDEs. The following tables summarize key quantitative data.
| Table 1: Interaction of Sp-cAMPS and Related Analogs with PKA | |||
| Compound | Parameter | Value | Target/Condition |
| Sp-cAMPS | - | Potent Activator | PKA I & II[1] |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation[9] |
| cAMP | EC50 | 0.3 µM | PKA (in vitro FRET sensor)[1] |
| Rp-cAMPS | Ki | 12.5 µM | PKA I[1] |
| Rp-cAMPS | Ki | 4.5 µM | PKA II[1] |
| Table 2: Interaction of Sp-cAMPS with Phosphodiesterases (PDEs) | |||
| PDE Isoform | Parameter | Value (µM) | Comments |
| PDE3A | Ki | 47.6 | Competitive inhibitor[10][11] |
| PDE10 (GAF Domain) | EC50 | 40 | Binds to the regulatory GAF domain[10][11] |
Signaling Pathways
Sp-cAMPS directly activates PKA, a central node in the cAMP signaling pathway. The following diagram illustrates the canonical cAMP signaling cascade and the specific point of intervention by Sp-cAMPS.
Sp-cAMPS signaling pathway through PKA activation.
Experimental Protocols
The following are detailed protocols for key experiments utilizing Sp-cAMPS.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This assay measures the ability of PKA to phosphorylate a specific substrate in a controlled environment.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
Sp-cAMPS
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Preparation: Prepare a stock solution of Sp-cAMPS in a suitable solvent (e.g., water or DMSO). Create serial dilutions of Sp-cAMPS in Kinase Assay Dilution Buffer to generate a dose-response curve (a typical range is 0.1 µM to 100 µM).[9]
-
Reaction Setup: Add 30 µL of the diluted Sp-cAMPS samples or standards to the wells of the PKA substrate microtiter plate. Add 30 µL of purified PKA holoenzyme to each well.[9]
-
Initiation: Initiate the kinase reaction by adding 40 µL of ATP solution to each well.[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[12]
-
Detection:
-
Stop the reaction and wash the wells with Wash Buffer.
-
Add 100 µL of the phosphospecific primary antibody and incubate for 60 minutes at room temperature.[12]
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.[12]
-
Wash the wells and add 100 µL of TMB Substrate. Allow color to develop for 15-30 minutes.[12]
-
Add 100 µL of Stop Solution and measure the absorbance at 450 nm using a microplate reader.[9]
-
Western Blot for Phosphorylated CREB in Cell Culture
This protocol details the detection of phosphorylated cAMP Response Element-Binding protein (CREB), a key downstream target of PKA, in cell lysates.
Materials:
-
Cultured cells (e.g., HEK293, PC12, or primary neurons)
-
Sp-cAMPS (or a cell-permeant version like Sp-cAMPS-AM)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of Sp-cAMPS (a typical starting range is 1-100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control.[6][13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate.[12]
-
-
Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total CREB.[12]
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving Sp-cAMPS.
Workflow for gene expression analysis using Sp-cAMPS.
Workflow for quantitative phosphoproteomics with Sp-cAMPS.
Conclusion
Sp-cAMPS is an indispensable tool for researchers studying cAMP-PKA signaling. Its potent agonistic activity and resistance to degradation by phosphodiesterases allow for the precise and sustained activation of PKA, facilitating the elucidation of its diverse roles in cellular physiology and pathophysiology. The quantitative data and detailed protocols provided in this guide are intended to support the effective application of Sp-cAMPS in both fundamental research and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sp-Camps - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Sp-cAMPS as a PKA Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a pivotal tool in signal transduction research. As a stable and potent analog of cyclic AMP (cAMP), Sp-cAMPS offers a reliable method for investigating the complex signaling pathways governed by cAMP-dependent Protein Kinase A (PKA).[1] This document details its mechanism of action, comparative quantitative data, and detailed experimental protocols for its application in key assays.[2]
Core Concepts: Stability and Mechanism of Action
The primary advantage of Sp-cAMPS lies in its phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur.[3] This chemical change confers two key properties:
-
Resistance to Hydrolysis: The modification makes Sp-cAMPS significantly more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes that terminate cAMP signaling.[1][4] This ensures a sustained and predictable activation of PKA, which is advantageous for experiments where endogenous PDE activity could diminish the effects of cAMP.[4]
-
Potent PKA Activation: Sp-cAMPS functions as a potent agonist that mimics the action of endogenous cAMP.[2] It binds to the regulatory subunits of the inactive PKA holoenzyme, which exists as a tetramer of two regulatory (R) and two catalytic (C) subunits.[4][5] This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1][6] These active C subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[6]
The substitution of oxygen with sulfur creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS).[3] These isomers have opposing biological activities; Sp-cAMPS acts as a potent PKA agonist, while Rp-cAMPS functions as a competitive antagonist, making them a valuable pair for precisely probing PKA-dependent pathways.[3]
The Broader cAMP Signaling Context
Endogenous cAMP is a ubiquitous second messenger synthesized by adenylyl cyclase in response to extracellular signals, such as hormones binding to G-protein coupled receptors (GPCRs).[3] The resulting cAMP activates its primary effectors, PKA and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[2][3] Sp-cAMPS is a valuable tool because it bypasses the upstream GPCR and adenylyl cyclase steps to directly and persistently activate the PKA branch of this pathway.[3] This allows researchers to uncouple upstream signaling events from downstream kinase activity, facilitating a more focused investigation of PKA's specific roles.[3]
References
The Role of Sp-cAMPS in the cAMP Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that orchestrates a vast array of cellular processes, from metabolism and gene expression to cell growth and neurotransmission.[1] The fidelity of cAMP signaling is meticulously controlled by the interplay between adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which degrade it.[1] The primary downstream effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that, once activated, phosphorylates a multitude of substrate proteins.[1][2]
Given the transient nature of endogenous cAMP due to rapid hydrolysis by PDEs, researchers have sought stable and specific analogs to dissect the intricacies of the cAMP/PKA pathway.[3] Among these, the Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) has emerged as an indispensable tool.[1][3] This technical guide provides a comprehensive overview of Sp-cAMPS, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the core concepts of its application in research and drug development.
Mechanism of Action: Potent, Specific, and Stable PKA Activation
Sp-cAMPS is a phosphorothioate (B77711) analog of cAMP, where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by a sulfur atom. This single atomic substitution creates a chiral center at the phosphorus, resulting in two diastereomers: Sp-cAMPS and Rp-cAMPS.[3] These isomers possess opposing biological activities: Sp-cAMPS is a potent agonist that activates PKA, while Rp-cAMPS acts as a competitive antagonist.[3][4]
The agonistic action of Sp-cAMPS stems from its ability to mimic endogenous cAMP. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2][5] The binding of two molecules of a cAMP agonist to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[3][6] These freed catalytic subunits are then able to phosphorylate their downstream targets.[3]
The key advantages of Sp-cAMPS as a research tool are:
-
Potent PKA Activation: Sp-cAMPS is a powerful activator of both type I and type II PKA isoforms.[3]
-
Resistance to Phosphodiesterases: The phosphorothioate modification makes Sp-cAMPS highly resistant to hydrolysis by most PDEs.[1][3] This ensures a sustained and stable activation of PKA, which is particularly beneficial in cellular and in vivo experiments where PDE activity is high.[3]
-
Specificity: The stereospecificity of the cAMPS isomers provides a built-in control. The use of the PKA antagonist Rp-cAMPS can confirm that the observed biological effects of Sp-cAMPS are indeed mediated through PKA activation.[3][4]
While Sp-cAMPS is a potent PKA activator, it is important to consider its potential interaction with other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac). Although generally considered more selective for PKA, at high concentrations, the possibility of Epac activation should not be disregarded.[7][8]
Quantitative Data Summary
The efficacy of Sp-cAMPS is defined by its interaction with PKA and its resistance to PDEs. The following tables summarize key quantitative data.
| Compound | Target/Process | Potency Metric (EC50) | Reference |
| 6-Bnz-cAMP (a potent Sp-cAMP analog) | NK1R Internalization (PKA-dependent) | 0.50 pM | [9] |
| Epinephrine (induces endogenous cAMP) | PKA site phosphorylation | 20 - 40 pM | [9] |
| Compound | PDE Isoform | Inhibition Metric (Ki / IC50) | Reference |
| Sp-cAMPS | PDE3A | Ki: 47.6 µM | |
| Sp-cAMPS | PDE10 GAF domain | EC50: 40 µM | |
| Rolipram (B1679513) (a PDE4 inhibitor) | PDE4A | IC50: ~3 nM | [10] |
| Rolipram | PDE4B | IC50: ~130 nM | [10] |
| Rolipram | PDE4D | IC50: ~240 nM | [10] |
Signaling Pathways and Experimental Workflows
Canonical cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of a G-protein coupled receptor (GPCR), leading to the production of cAMP by adenylyl cyclase. Sp-cAMPS bypasses the initial steps of this cascade to directly activate PKA.
Mechanism of PKA Activation by Sp-cAMPS
Sp-cAMPS directly binds to the regulatory subunits of the PKA holoenzyme, causing the release of the active catalytic subunits.
Cell-Permeant Prodrug: Sp-cAMPS-AM
To overcome the low membrane permeability of the charged Sp-cAMPS molecule, a cell-permeant acetoxymethyl ester (AM) prodrug, Sp-cAMPS-AM, was developed. This uncharged precursor readily crosses the cell membrane and is then hydrolyzed by intracellular esterases to release the active Sp-cAMPS.[3]
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This non-radioactive, ELISA-based assay measures the ability of Sp-cAMPS to activate purified PKA, which then phosphorylates a specific substrate peptide.[1]
Materials:
-
Sp-cAMPS
-
Purified PKA holoenzyme or catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) coated on a 96-well microplate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute Sp-cAMPS, PKA, and antibodies to their desired working concentrations in kinase buffer. A typical concentration range to test for Sp-cAMPS is 0.1 µM to 100 µM.[1]
-
Kinase Reaction:
-
Add diluted Sp-cAMPS to the wells of the PKA substrate-coated microplate.
-
Add the purified PKA holoenzyme to each well (except for the blank).
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60-90 minutes.[1]
-
-
Detection:
-
Wash the wells with wash buffer (e.g., TBST).
-
Add the phospho-PKA substrate primary antibody and incubate for 1 hour at room temperature.[1]
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[1]
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).[1]
-
Add the stop solution to each well.[1]
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance against the Sp-cAMPS concentration to generate a dose-response curve and determine the EC50.[1]
CREB Phosphorylation Western Blot
This protocol details the detection of phosphorylated cAMP Response Element-Binding protein (CREB) in cell lysates following treatment with Sp-cAMPS, a common downstream target of PKA.[1]
Materials:
-
Sp-cAMPS or Sp-cAMPS-AM
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of Sp-cAMPS or Sp-cAMPS-AM for different time points. A common starting point is 100 µM for 15-30 minutes.[1]
-
-
Lysate Preparation:
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.[1][11]
-
Separate proteins by SDS-PAGE and transfer to a membrane.[1][11]
-
Incubate with the primary anti-phospho-CREB antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the signal.[1]
-
-
Data Analysis:
-
Quantify band intensities.
-
Strip the membrane and re-probe with an anti-total CREB antibody for normalization.[1]
-
Conclusion
Sp-cAMPS and its derivatives are invaluable tools for the specific and sustained activation of PKA. Their resistance to phosphodiesterase-mediated degradation provides a significant advantage for elucidating the downstream consequences of cAMP signaling in a variety of experimental systems. This guide has provided an in-depth overview of the mechanism of action of Sp-cAMPS, a summary of its quantitative parameters, and detailed protocols for its application in key assays. The effective use of Sp-cAMPS in both fundamental research and drug discovery will continue to advance our understanding of the multifaceted role of the cAMP/PKA pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase A Catalytic and Regulatory Subunits Interact Differently in Various Areas of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide to Sp-cAMPS: Structure, Function, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Stable cAMP Analogs
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that translates a vast array of extracellular signals into intracellular responses. Synthesized from ATP by adenylyl cyclase, cAMP primarily mediates its effects through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, the Exchange Protein directly Activated by cAMP (Epac). The fidelity and duration of cAMP signaling are meticulously regulated by phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP.
The transient nature of endogenous cAMP and its rapid degradation by PDEs present considerable challenges for researchers studying its downstream effects. This has necessitated the development of synthetic analogs with enhanced stability and specific activity. Among these, the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) has emerged as a superior research tool due to its potent PKA activation and profound resistance to PDE-mediated hydrolysis.[1] This guide provides a comprehensive overview of the structure, function, and key experimental applications of Sp-cAMPS.
Structure and Chemical Properties of Sp-cAMPS
Sp-cAMPS is a phosphorothioate (B77711) analog of cAMP. The key structural modification is the replacement of one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety with a sulfur atom.[1] This substitution creates a chiral center at the phosphorus atom, resulting in two distinct diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS).[1]
This seemingly minor atomic substitution has profound consequences for the molecule's biological activity. The "Sp" configuration allows the molecule to mimic the binding of cAMP to the regulatory subunits of PKA, leading to the activation of the kinase. Conversely, the "Rp" isomer (Rp-cAMPS) also binds to the regulatory subunits but fails to induce the conformational change necessary for the release and activation of the catalytic subunits, thus acting as a competitive antagonist.[1] This stereospecificity provides a powerful agonist/antagonist pair for dissecting PKA-dependent signaling pathways.
A significant challenge with charged molecules like Sp-cAMPS is their poor membrane permeability. To address this, a cell-permeant acetoxymethyl ester prodrug, Sp-cAMPS-AM, was developed.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl group, releasing the active Sp-cAMPS molecule, which is then trapped intracellularly.[2][3]
Mechanism of Action: Potent and Sustained PKA Activation
The primary mechanism of action of Sp-cAMPS is the direct activation of PKA.[4] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two molecules of a cAMP agonist to each regulatory subunit induces a conformational change that leads to the dissociation of the active catalytic subunits.[3] Sp-cAMPS effectively mimics the action of endogenous cAMP in this process.[1]
A critical feature of Sp-cAMPS is its resistance to hydrolysis by most phosphodiesterases.[4][5] This resistance to degradation ensures a sustained and predictable level of PKA activation, uncoupled from the influence of PDE activity.[3][5] This contrasts with the transient activation achieved by endogenous cAMP, which is rapidly degraded.[6]
Figure 1: The cAMP signaling pathway and the role of Sp-cAMPS.
While Sp-cAMPS is primarily a PKA agonist, it also exhibits some inhibitory activity against certain PDEs. For instance, it acts as a competitive inhibitor of PDE3A.[7] This dual action of activating PKA and inhibiting its own degradation pathway further contributes to its potency.
Quantitative Data
The efficacy of Sp-cAMPS and its analogs is quantified by their activation constants (Ka or EC50) for PKA and their inhibition constants (Ki) for PDEs. The following tables summarize key quantitative data.
Table 1: PKA Activation and Inhibition by cAMPS Analogs
| Compound | Target | Parameter | Value | Notes |
| Sp-8-CPT-cAMPS | PKA RIα | EC50 | 342 nM | Represents the concentration for 50% maximal activation.[5] |
| Sp-8-CPT-cAMPS | PKA RIIβ | EC50 | 96 nM | Shows higher potency for the RIIβ isoform.[5] |
| 6-Bnz-cAMP | PKA-dependent NK1R Internalization | EC50 | 0.50 pM | A highly potent Sp-cAMP analog.[6] |
| Epinephrine (via cAMP) | PKA site phosphorylation | EC50 | 20 - 40 pM | Indirect comparison of endogenous cAMP generation.[6] |
| Rp-cAMPS | PKA I | Ki | 12.5 µM | Competitive antagonist of PKA activation.[5][8] |
| Rp-cAMPS | PKA II | Ki | 4.5 µM | Shows higher affinity for PKA type II.[5] |
Table 2: Interaction of Sp-cAMPS with Phosphodiesterases (PDEs)
| Compound | Target | Parameter | Value | Notes |
| Sp-cAMPS | PDE3A | Ki | 47.6 µM | Competitive inhibitor.[7] |
| Sp-cAMPS | PDE10 (GAF Domain) | EC50 | 40 µM | Binds to the regulatory GAF domain.[7] |
| 8-CPT-cAMP | PDE VA | IC50 | 0.9 µM | A related cAMP analog with potent PDE inhibitory activity.[9] |
| 8-CPT-cAMP | PDE III | IC50 | 24 µM | Also inhibits other PDE isoforms.[9] |
| 8-CPT-cAMP | PDE IV | IC50 | 25 µM | [9] |
Experimental Protocols
Sp-cAMPS is a versatile tool for both in vitro and cell-based assays. Below are detailed methodologies for its application.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This assay measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate peptide coated on a microplate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sp-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Discovery, Mechanism, and Application of Sp-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core applications of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). As a pivotal tool in signal transduction research, Sp-cAMPS offers a stable and potent means to investigate cyclic AMP (cAMP)-mediated signaling pathways. This document details its mechanism of action, provides a consolidated summary of key quantitative data, and outlines detailed protocols for its synthesis and use in fundamental biochemical and cell-based assays. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this important research tool.
Introduction: The Need for a Stable cAMP Analog
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a vast array of extracellular signals to elicit intracellular responses.[1] It is synthesized from ATP by adenylyl cyclase and primarily exerts its effects through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, the Exchange Protein directly Activated by cAMP (Epac).[1] The fidelity and duration of cAMP signaling are meticulously controlled by a superfamily of enzymes known as phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP.[1]
The transient nature of endogenous cAMP, owing to its rapid degradation by PDEs, presents a significant challenge for researchers studying its downstream effects. This necessitated the development of synthetic analogs with enhanced stability and specific biological activity. Sp-cAMPS emerged as a superior research tool due to its potent and selective activation of PKA and its remarkable resistance to PDE-mediated hydrolysis.[1]
Discovery and History
The pioneering work in the development of cAMP analogs involved the substitution of a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety with sulfur, creating a chiral center at the phosphorus atom. This modification gives rise to two diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS).[2] Groundbreaking early studies established that these isomers possess opposing biological activities. Sp-cAMPS acts as a potent agonist, effectively activating PKA, while Rp-cAMPS functions as a competitive antagonist, inhibiting PKA activation.[2][3] This stereospecificity provides researchers with a powerful agonist/antagonist pair to precisely probe PKA-dependent pathways.
To address the poor membrane permeability of the charged Sp-cAMPS molecule, a cell-permeant acetoxymethyl ester prodrug, Sp-cAMPS-AM, was developed. This uncharged precursor readily traverses the plasma membrane and is rapidly hydrolyzed by intracellular esterases to release the active Sp-cAMPS, enabling the study of PKA activation in living cells.[2]
Mechanism of Action
Sp-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme.[4] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of an agonist like cAMP or Sp-cAMPS to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[4] These liberated catalytic subunits are then free to phosphorylate downstream serine and threonine residues on target proteins. The resistance of Sp-cAMPS to degradation by PDEs ensures that this activation is sustained, in contrast to the transient activation achieved with endogenous cAMP.[2]
Quantitative Data Summary
The efficacy and selectivity of Sp-cAMPS and its related compounds have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: PKA Activation and Inhibition by cAMPS Diastereomers
| Compound | PKA Isoform | Activity | Ki (µM) | EC50 (nM) |
| Sp-cAMPS | I & II | Agonist | - | - |
| Rp-cAMPS | I | Antagonist | 12.5 | - |
| II | Antagonist | 4.5 | - | |
| Sp-8-Br-cAMPS | I & II | Agonist | - | 360 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5]
Table 2: Interaction of Sp-cAMPS with Phosphodiesterases (PDEs)
| Compound | PDE Isoform | Activity | Ki (µM) |
| Sp-cAMPS | PDE3A | Inhibitor | 47.6 |
Note: Sp-cAMPS is generally characterized by its resistance to hydrolysis by most PDEs rather than potent inhibition.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of Sp-cAMPS, as well as for key experiments to characterize its biological activity.
Synthesis and Purification of Adenosine (B11128) 3',5'-cyclic Monophosphorothioates
The synthesis of cAMPS results in a mixture of Sp and Rp diastereomers, which can then be separated chromatographically.
Principle: The synthesis involves the cyclization of an adenosine derivative with a thiophosphorylating agent.[6]
Methodology:
-
Protection of Adenosine: The 2'- and 5'-hydroxyl groups of adenosine are protected to ensure regioselective thiophosphorylation.[6]
-
Thiophosphorylation: The protected adenosine is reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, in the presence of a base.[6]
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the 3',5'-cyclic phosphorothioate (B77711) ring, yielding a mixture of Sp and Rp diastereomers.[6]
-
Deprotection: The protecting groups are removed to yield the final product mixture.[6]
-
Diastereomer Separation: The Sp- and Rp-cAMPS diastereomers are separated using high-performance liquid chromatography (HPLC), often on a C18 reversed-phase column.[6][7]
In Vitro PKA Kinase Activity Assay
This assay measures the ability of PKA to phosphorylate a substrate in a controlled environment.
Principle: PKA activity is quantified by measuring the transfer of the γ-phosphate from ATP to a specific peptide substrate. This can be detected using radiolabeled ATP or through an ELISA-based method with a phospho-specific antibody.
Methodology (ELISA-based):
-
Plate Preparation: Pre-coat a 96-well microtiter plate with a specific PKA peptide substrate (e.g., Kemptide). Wash wells with Kinase Assay Buffer.[2]
-
Reagent Preparation:
-
Reaction Setup:
-
Add the Sp-cAMPS solutions (or other test compounds) to the wells.
-
Add the PKA solution to each well.
-
-
Initiation and Incubation: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for 60-90 minutes.[2]
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.[2]
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes at room temperature.[2]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.[2]
-
Wash the wells and add a TMB substrate. Allow color to develop.[2]
-
Add Stop Solution and measure absorbance at 450 nm.[2]
-
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated cAMP Response Element-Binding Protein (CREB), a downstream target of PKA, in cell lysates.
Principle: Following cell treatment with Sp-cAMPS, changes in the phosphorylation status of CREB at Serine 133 are detected by immunoblotting with a phospho-specific antibody.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Sp-cAMPS for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB Ser133) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[2]
BrdU Cell Proliferation Assay
This assay assesses cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Principle: BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells. This incorporation is then detected using an anti-BrdU antibody in an ELISA-based format.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Sp-cAMPS or other compounds for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[8]
-
Detection:
Mandatory Visualizations
Signaling Pathways
Caption: The cAMP signaling pathway and the role of Sp-cAMPS.
Experimental Workflows
Caption: Workflow for an in vitro PKA Kinase Activity Assay.
Caption: Workflow for Western Blot analysis of CREB phosphorylation.
Conclusion
Sp-cAMPS and its derivatives have become indispensable tools in the field of signal transduction. Its high potency, specificity for PKA, and resistance to degradation allow for robust and reproducible experimental outcomes. By providing sustained activation of PKA, Sp-cAMPS enables researchers to uncouple upstream signaling events from downstream kinase activity, facilitating a detailed investigation of PKA's role in a multitude of cellular processes, from metabolism and gene transcription to apoptosis and synaptic plasticity. The continued use of this powerful molecular probe will undoubtedly lead to further insights into the complex and multifaceted roles of cAMP signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biolog.de [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Sp-cAMPS in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) in a research setting. Sp-cAMPS is a powerful and widely used tool for the specific and sustained activation of cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in numerous cellular signaling pathways. This guide will delve into its mechanism of action, provide a consolidated view of its quantitative parameters, detail key experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction: The Need for a Stable cAMP Analog
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological responses to extracellular stimuli. However, the transient nature of endogenous cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant challenge for researchers seeking to elucidate its downstream effects. To overcome this limitation, stable and cell-permeable cAMP analogs have been developed, with Sp-cAMPS emerging as a superior tool due to its potent PKA activation and remarkable resistance to enzymatic degradation.[1][2]
The key advantages of using Sp-cAMPS in research include:
-
Potent PKA Activation: Sp-cAMPS effectively mimics the action of endogenous cAMP, binding to the regulatory subunits of PKA and inducing the release of the active catalytic subunits.[2][3]
-
High Metabolic Stability: A phosphorothioate (B77711) modification in the cyclic phosphate (B84403) group renders Sp-cAMPS highly resistant to hydrolysis by most PDEs.[1][4] This ensures a sustained and predictable level of PKA activation.
-
Specificity for PKA: Sp-cAMPS is a valuable tool for specifically interrogating the PKA branch of the broader cAMP signaling network.[1]
-
Stereospecificity: Its diastereomer, Rp-cAMPS, acts as a competitive antagonist of PKA, providing a crucial negative control for confirming PKA-dependent effects.[2][5]
Mechanism of Action
Sp-cAMPS is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom. This modification creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (agonist) and the Rp-isomer (antagonist).[2]
The primary mechanism of action of Sp-cAMPS is the activation of PKA. In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two molecules of Sp-cAMPS to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular events.[3]
Quantitative Data
The efficacy of Sp-cAMPS and its related compounds is defined by their interaction with PKA and PDEs. The following tables summarize key quantitative data from various studies to provide a basis for experimental design and data interpretation.
| Compound | Parameter | Value | Target | Notes |
| Sp-cAMPS | EC50 | ~0.342 µM | PKA RIα Activation | Effective concentration for 50% of maximal activation of PKA type Iα.[6] |
| EC50 | ~0.096 µM | PKA RIIβ Activation | Effective concentration for 50% of maximal activation of PKA type IIβ.[6] | |
| Ki | 47.6 µM | PDE3A | Inhibition constant for phosphodiesterase 3A, indicating competitive inhibition.[3][7][8] | |
| EC50 | 40 µM | PDE10 GAF domain | Binds to the regulatory GAF domain of phosphodiesterase 10.[3][8] | |
| Rp-cAMPS | Ki | 12.5 µM | PKA I | Inhibition constant for PKA type I, acting as a competitive antagonist.[9] |
| Ki | 4.5 µM - 9.75 µM | PKA II | Inhibition constant for PKA type II, acting as a competitive antagonist.[9] | |
| cAMP | Ka | ~100-300 nM | PKA (in vitro) | Activation constant for PKA in cell-free systems.[10] |
| EC50 | ~1 µM | PKA (in cell) | Effective concentration for 50% of maximal activation of PKA within intact cells.[10] |
Note: The presented values are compiled from various sources and may differ based on experimental conditions, such as the specific PKA isoform, cell type, and assay methodology.
Signaling Pathways
Sp-cAMPS is a valuable tool for dissecting the intricate network of cAMP signaling. By directly activating PKA, it allows researchers to bypass upstream signaling events and focus on the downstream consequences of PKA activation.
While PKA is the primary effector of cAMP, it's important to note that cAMP can also signal through a PKA-independent pathway involving the Exchange protein directly activated by cAMP (Epac). Sp-cAMPS is generally considered more selective for PKA, allowing for a more targeted investigation of PKA-dependent signaling.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Sp-cAMPS to investigate PKA-dependent cellular processes.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA activators or inhibitors.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (or holoenzyme)
-
Sp-cAMPS
-
PKA peptide substrate (e.g., Kemptide, LRRASLG)
-
[γ-³²P]ATP or a non-radioactive ATP/antibody-based detection system
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Sp-cAMPS (e.g., 10 mM in water or DMSO) and create serial dilutions to generate a dose-response curve.
-
Prepare the kinase reaction mix containing kinase assay buffer, PKA substrate, and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, add the purified PKA holoenzyme.
-
Add varying concentrations of Sp-cAMPS or a vehicle control.
-
Initiate the reaction by adding the kinase reaction mix.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stop Reaction and Detect Phosphorylation:
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method such as an ELISA-based assay with a phosphospecific antibody.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., cpm) against the log concentration of Sp-cAMPS to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
Sp-cAMPS: A Stable and Potent cAMP Analog for Robust Signal Transduction Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger orchestrating a vast array of physiological processes. However, its transient nature, owing to rapid degradation by phosphodiesterases (PDEs), presents significant challenges for in-depth study. This technical guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a potent and metabolically stable analog of cAMP. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize relevant signaling pathways and workflows. This guide establishes Sp-cAMPS as an indispensable tool for the precise and sustained activation of cAMP-mediated signaling pathways in both basic research and drug discovery.
Introduction: The Imperative for Stable cAMP Analogs
Cyclic AMP is a ubiquitous intracellular second messenger that translates a multitude of extracellular signals into specific cellular responses.[1] Synthesized from ATP by adenylyl cyclase, cAMP primarily mediates its effects through the activation of cAMP-dependent Protein Kinase (PKA) and, in some contexts, the Exchange Protein directly Activated by cAMP (Epac).[1][2] The amplitude and duration of cAMP signaling are meticulously controlled by a superfamily of phosphodiesterase (PDE) enzymes, which hydrolyze cAMP to the inactive 5'-AMP.[1][3] This rapid degradation makes it difficult to study the downstream consequences of sustained cAMP signaling.
To overcome this limitation, stable, PDE-resistant cAMP analogs have been developed. Among these, Sp-cAMPS has emerged as a superior research tool due to its potent activation of PKA and its remarkable resistance to enzymatic hydrolysis, ensuring predictable and prolonged activation of cAMP-dependent pathways.[1][4][5]
Core Concepts: Chemical Properties and Mechanism of Action
Sp-cAMPS is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom.[1][4] This single substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS). These isomers possess opposing biological activities: Sp-cAMPS is a potent agonist that activates PKA, while Rp-cAMPS acts as a competitive antagonist.[1]
The key advantages of Sp-cAMPS stem from this phosphorothioate modification:
-
Metabolic Stability: The sulfur substitution renders Sp-cAMPS highly resistant to hydrolysis by most mammalian PDEs.[1][3][4][5] This ensures a sustained intracellular concentration and prolonged activation of its downstream targets.
-
Potent PKA Activation: Sp-cAMPS effectively mimics endogenous cAMP by binding to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[4][5][6] These catalytic subunits then phosphorylate a wide array of substrate proteins, modulating diverse cellular functions.[5] Sp-cAMPS is a potent activator of both PKA type I and type II isoforms.[1][5][7]
-
Cell Permeability: While Sp-cAMPS itself has limited membrane permeability, its lipophilic nature is comparable to other analogs like 8-Bromo-cAMP.[7][8] To enhance cellular uptake for in vitro studies, a cell-permeant acetoxymethyl ester prodrug form, Sp-cAMPS-AM, is available. This uncharged precursor readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active Sp-cAMPS.[1]
Quantitative Data
The efficacy of Sp-cAMPS as a cAMP analog is defined by its high affinity for PKA and its robust resistance to PDE-mediated degradation. The following tables summarize key quantitative parameters.
| Table 1: Potency of Sp-cAMPS and Related Analogs in PKA Activation | |||
| Compound | Parameter | Value | Target/System |
| Sp-cAMPS | EC50 (PKA RIIβ Activation) | 96 nM | PKA RIIβ |
| Sp-8-CPT-cAMPS | EC50 (PKA RIα Activation) | 342 nM | PKA RIα |
| Sp-8-Br-cAMPS | EC50 (PKA activation) | 360 nM | PKA |
| 6-Bnz-cAMP | EC50 (NK1R internalization) | 0.50 pM | PKA-dependent process |
Note: EC50 values represent the concentration required to achieve 50% of the maximal activation. Data is compiled from various sources and direct comparative studies under identical conditions are limited.[6][9][10]
| Table 2: Interaction of Sp-cAMPS with Phosphodiesterases (PDEs) | |||
| Compound | Parameter | Value | Target PDE Isoform |
| Sp-cAMPS | Ki | 47.6 µM | PDE3A |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain |
Note: Sp-cAMPS is characterized more by its resistance to hydrolysis than as a potent inhibitor of all PDEs. Its primary advantage is avoiding degradation. The Ki value indicates its inhibitory constant for PDE3A.[3][10][11][12]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the role of Sp-cAMPS in cellular signaling and its application in research, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for key experiments utilizing Sp-cAMPS. Researchers should optimize conditions for their specific cell type and experimental goals.
Protocol 1: In Vitro PKA Kinase Activity Assay
This assay measures the kinase activity of purified PKA upon activation by Sp-cAMPS.
Materials:
-
Purified recombinant PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
Sp-cAMPS stock solution
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare Reagents: Prepare serial dilutions of Sp-cAMPS in Kinase Buffer. A typical concentration range to test is 0.1 µM to 100 µM.[10]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Buffer, PKA substrate peptide, and the desired concentration of Sp-cAMPS or vehicle control.
-
Initiate Reaction: Add the purified PKA holoenzyme and [γ-³²P]ATP to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[6]
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the Stop Solution to remove unincorporated [γ-³²P]ATP.[6]
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.[6]
-
Data Analysis: Plot PKA activity against the logarithm of the Sp-cAMPS concentration to generate a dose-response curve and determine the EC50 value.[9]
Protocol 2: Treatment of Cultured Cells for Downstream Analysis (e.g., Western Blotting for pCREB)
This protocol describes the treatment of cultured cells with Sp-cAMPS to analyze the phosphorylation of downstream PKA targets like CREB.
Materials:
-
Cultured cells (e.g., primary neurons, HEK293 cells)
-
Sp-cAMPS stock solution (dissolved in an appropriate solvent like water or DMSO)[13]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Stock Solution Preparation: Prepare a concentrated stock solution of Sp-cAMPS. It is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
-
Cell Treatment: On the day of the experiment, dilute the Sp-cAMPS stock solution to the desired final concentration in fresh cell culture medium. A typical concentration range is 10-100 µM.[14] Remove the old medium from the cells and replace it with the medium containing Sp-cAMPS or a vehicle control.
-
Incubation: Incubate the cells for the desired time period at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane (e.g., with 5% BSA in TBST).[10]
-
Incubate with the primary anti-phospho-CREB antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA activation.[13]
Conclusion
Sp-cAMPS is an invaluable and indispensable tool for researchers investigating cAMP-mediated signal transduction. Its potent and specific activation of PKA, coupled with its exceptional resistance to degradation by phosphodiesterases, allows for the precise and sustained interrogation of PKA-dependent signaling pathways.[1][2][5] The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective application of Sp-cAMPS in both fundamental biological research and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biolog.de [biolog.de]
- 8. Sp-cAMPS, sodium salt BIOLOG Life Science Institute [biolog.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Introduction: The Significance of Stereoisomerism in cAMP Analogs
An In-depth Technical Guide on the Stereochemistry of Sp-cAMPS
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that mediates a multitude of cellular responses to extracellular stimuli.[1][2] Its primary intracellular effector is the cAMP-dependent protein kinase (PKA), a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[3][4] The binding of cAMP to the R-subunits induces a conformational change that liberates the C-subunits, which then phosphorylate downstream target proteins.[5]
The transient nature of endogenous cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents challenges for studying its downstream effects.[1] This led to the development of synthetic analogs with enhanced stability. A key innovation was the replacement of a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety with a sulfur atom, creating adenosine-3',5'-cyclic monophosphorothioate (cAMPS).[1] This substitution introduces a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Sp-cAMPS and Rp-cAMPS.[1] These stereoisomers, while nearly identical in structure, exhibit profoundly different and opposing biological activities, making them indispensable tools for dissecting PKA-dependent signaling pathways.[1][6] Sp-cAMPS acts as a potent PKA activator, whereas Rp-cAMPS serves as a competitive antagonist.[7][8]
This guide provides a comprehensive technical overview of the stereochemistry of Sp-cAMPS, its mechanism of action, comparative quantitative data, and detailed experimental protocols for its application in research and drug development.
The Stereochemical Distinction and its Functional Consequences
The "Sp" and "Rp" designations refer to the specific spatial arrangement of the atoms around the chiral phosphorus center. In Sp-cAMPS, the sulfur atom occupies the axial position, which is sterically analogous to the axial oxygen in the parent cAMP molecule. This configuration allows Sp-cAMPS to effectively mimic cAMP, binding to the regulatory subunits of PKA and inducing the conformational change necessary for the release and activation of the catalytic subunits.[5][9]
Conversely, in Rp-cAMPS, the sulfur atom is in the equatorial position. This alteration, though subtle, is critical. Rp-cAMPS can still bind to the regulatory subunits of PKA, but it fails to induce the allosteric transition required to free the catalytic subunits.[8][9] By occupying the binding site, it acts as a competitive inhibitor, preventing activation by endogenous cAMP.[7][9] This stereospecificity provides a powerful experimental paradigm: Sp-cAMPS is used to persistently activate PKA-dependent pathways, while Rp-cAMPS is used as a specific inhibitor and a crucial negative control to confirm that an observed biological effect is indeed PKA-mediated.[8]
Quantitative Data: A Comparative Analysis
The efficacy of cAMPS diastereomers is defined by their interaction with PKA and their resistance to degradation by PDEs. The following tables summarize key quantitative parameters for Sp-cAMPS and its antagonist counterpart, Rp-cAMPS.
| Compound | Parameter | Value | Target | Reference |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain | [3][10] |
| Ki | 47.6 µM | PDE3A | [3][10] | |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [3] |
| Rp-cAMPS | Ki | 12.5 µM | PKA I | [7][11] |
| Ki | 4.5 µM | PKA II | [7][11] |
Table 1: Key quantitative data for cAMPS analogs.
| Substrate | Enzyme | Relative Rate of Hydrolysis | Reference |
| cAMP | Bovine Heart PDE | 100% | [12] |
| Sp-cAMPS | Bovine Heart PDE | Hydrolyzed | [12] |
| Rp-cAMPS | Bovine Heart PDE | Not Hydrolyzed | [12] |
| cAMP | Baker's Yeast PDE | 100% | [12] |
| Sp-cAMPS | Baker's Yeast PDE | Hydrolyzed | [12] |
| Rp-cAMPS | Baker's Yeast PDE | Preferred substrate over Sp-cAMPS | [12] |
Table 2: Relative hydrolysis rates of cAMPS diastereomers by Phosphodiesterases (PDEs).
Signaling Pathways and Mechanisms of Action
The differential effects of Sp-cAMPS and Rp-cAMPS are best understood within the context of the canonical cAMP signaling pathway. Sp-cAMPS bypasses upstream signaling components to directly and persistently activate PKA, while Rp-cAMPS blocks this activation.
Caption: The cAMP signaling pathway and points of action for Sp-cAMPS and Rp-cAMPS.
The mechanism of PKA activation by Sp-cAMPS involves the cooperative binding of two molecules to each regulatory subunit, leading to the dissociation of the active catalytic subunits.
Caption: Mechanism of PKA activation by Sp-cAMPS, leading to subunit dissociation.
Experimental Protocols
Protocol 1: Synthesis and Diastereomer Separation of cAMPS
The synthesis of cAMPS isomers is a cornerstone of their use. While numerous variations exist, the general approach follows several key steps.[12]
-
Principle: The synthesis involves the cyclization of a protected adenosine derivative using a thiophosphorylating agent, which generates a mixture of Sp and Rp diastereomers. These isomers are then separated based on their distinct physicochemical properties using high-performance liquid chromatography (HPLC).[12]
-
Methodology:
-
Protection of Adenosine: The 2'- and 5'-hydroxyl groups of adenosine are protected to ensure regioselective thiophosphorylation.
-
Thiophosphorylation: The protected adenosine is reacted with a thiophosphorylating agent (e.g., thiophosphoryl chloride) in the presence of a base.
-
Cyclization: The intermediate product undergoes intramolecular cyclization to form the 3',5'-cyclic phosphorothioate (B77711) ring, yielding a mixture of Sp and Rp diastereomers.
-
Deprotection: The protecting groups are removed from the adenosine moiety.
-
Diastereomer Separation: The Sp- and Rp-cAMPS isomers are separated by reversed-phase HPLC. The different spatial orientations of the sulfur atom lead to subtle differences in polarity, allowing for their resolution.[12][13]
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the kinase activity of PKA upon activation by Sp-cAMPS, adaptable for colorimetric, fluorescent, or radiometric detection.[3][14]
-
Materials:
-
Purified PKA holoenzyme[3]
-
Sp-cAMPS[3]
-
ATP (spiked with [γ-³²P]ATP for radioactive assay)[16]
-
Kinase Assay Buffer (e.g., containing HEPES, MgCl₂, DTT)[13][15]
-
Stop Solution (e.g., phosphoric acid for radioactive assay, or EDTA for others)[16]
-
Detection reagents (e.g., phosphospecific antibody for colorimetric assay, P81 phosphocellulose paper for radioactive assay)[3][16]
-
-
Procedure:
-
Prepare a stock solution of Sp-cAMPS in an appropriate solvent (e.g., water or DMSO).
-
Create serial dilutions of Sp-cAMPS in Kinase Assay Buffer to generate a dose-response curve. A typical concentration range is 0.1 µM to 100 µM.[3]
-
Add the diluted Sp-cAMPS or control buffer to reaction tubes/wells.
-
Add the purified PKA holoenzyme and the PKA substrate peptide to each tube/well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-90 minutes).[3][16]
-
Stop the reaction by adding the Stop Solution.
-
Quantify substrate phosphorylation.
-
For radioactive assay: Spot the mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.[16]
-
For colorimetric assay: Follow the manufacturer's instructions, which typically involve adding a phosphospecific antibody, a secondary HRP-conjugated antibody, and a TMB substrate, followed by reading absorbance at 450 nm.[3]
-
-
Data Analysis: Plot the measured PKA activity against the Sp-cAMPS concentration to determine parameters like the EC50.
-
Caption: Workflow for the in vitro PKA Kinase Activity Assay.
Protocol 3: Western Blot for Phosphorylated CREB
This protocol details the detection of phosphorylated cAMP response element-binding protein (pCREB), a well-known downstream target of PKA, in cell lysates after treatment with Sp-cAMPS.[3]
-
Materials:
-
Cultured cells
-
Sp-cAMPS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with Sp-cAMPS at the desired concentration (e.g., 50-100 µM) for an appropriate time (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and add Lysis Buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-CREB antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-CREB antibody.
-
Data Analysis: Quantify band intensities. The level of CREB phosphorylation is expressed as the ratio of pCREB to total CREB.
-
Conclusion
The stereochemistry of cAMPS analogs is a clear demonstration of how subtle changes in molecular geometry can lead to dramatic differences in biological function. The opposing actions of Sp-cAMPS as a potent, stable PKA agonist and Rp-cAMPS as a competitive antagonist provide an elegant and powerful toolset for researchers.[1][7] By leveraging the stereospecificity of these compounds, scientists and drug development professionals can precisely activate or inhibit PKA-dependent signaling, enabling the detailed dissection of its role in cellular processes and the identification of novel therapeutic targets. A thorough understanding of their distinct properties and the application of robust experimental protocols are essential for generating reliable and insightful data in the study of cAMP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Sp-cAMPS Protocol for PKA Activation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and versatile analog of cyclic AMP (cAMP) that serves as a powerful tool in signal transduction research.[1] As a key second messenger, cAMP regulates a multitude of cellular processes primarily through the activation of cAMP-dependent Protein Kinase A (PKA).[2] The transient nature of endogenous cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents challenges for in-depth studies of PKA-mediated signaling. Sp-cAMPS overcomes this limitation due to a sulfur substitution in the cyclic phosphate (B84403) moiety, which confers significant resistance to PDE degradation.[1] This property ensures a sustained and robust activation of PKA, making Sp-cAMPS and its derivatives invaluable for a range of applications, from biochemical assays to studies in living cells.[3] This document provides detailed protocols and technical guidance for utilizing Sp-cAMPS in PKA activation assays.
Mechanism of Action
In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[1] Sp-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits, thereby causing the release of the catalytic subunits, which can then phosphorylate downstream target proteins on serine and threonine residues.[4]
Quantitative Data Summary
The selection of a suitable cAMP analog is critical for experimental design. The following tables provide a comparative summary of quantitative data for Sp-cAMPS and other commonly used cAMP analogs. Note that values can vary depending on the experimental conditions and cell type.
Table 1: PKA Activation by cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition | Reference |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | [3] |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | [3] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | [3] |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [3] |
| Sp-8-CPT-cAMPS | EC₅₀ (PKA RIα Activation) | 342 nM | N/A | [5] |
| Sp-8-CPT-cAMPS | EC₅₀ (PKA RIIβ Activation) | 96 nM | N/A | [5] |
Table 2: Interaction with cAMP-Specific Phosphodiesterases (PDEs)
| Compound | Parameter | Value | Target | Reference |
| Sp-cAMPS | Kᵢ | 47.6 µM | PDE3A | [5] |
| 8-CPT-cAMP | IC₅₀ | 0.9 µM | PDE VA | [5] |
| 8-CPT-cAMP | IC₅₀ | 24 µM | PDE III | [5] |
| 8-CPT-cAMP | IC₅₀ | 25 µM | PDE IV | [5] |
Experimental Protocols
Application 1: In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled, cell-free environment. It is ideal for screening PKA inhibitors or activators and for studying the kinetics of PKA activation.
Materials
-
Purified PKA holoenzyme
-
Sp-cAMPS
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) pre-coated on a 96-well plate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phosphospecific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure
-
Reagent Preparation : Prepare a stock solution of Sp-cAMPS in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of Sp-cAMPS in Kinase Assay Dilution Buffer to create a dose-response curve. A typical concentration range to test is 0.1 µM to 100 µM.[1]
-
Assay Setup : To each well of the PKA substrate-coated microtiter plate, add the sample to be assayed diluted in Kinase Buffer.[3]
-
PKA Addition : Add the purified PKA holoenzyme solution to each well. For experiments testing inhibitors, pre-incubate the kinase with the inhibitor for 10-20 minutes.[3]
-
Sp-cAMPS Addition : Add Sp-cAMPS to a final concentration of 10-100 µM to ensure maximal PKA activation.[3]
-
Initiation and Incubation : Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for 60-90 minutes.[3]
-
Detection :
-
Stop the reaction by aspirating the contents and washing the wells.[3]
-
Add the phosphospecific primary antibody and incubate for 60 minutes at room temperature.[3]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.[3]
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.[3]
-
Add Stop Solution and measure absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis
-
Subtract the background absorbance from all readings.
-
Plot the absorbance as a function of the Sp-cAMPS concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Application 2: Cell-Based PKA Activation Assay (CREB Phosphorylation)
This application uses a cell-permeant form of Sp-cAMPS (e.g., Sp-cAMPS-AM) to activate PKA within living cells and measure the phosphorylation of a key downstream target, the transcription factor cAMP Response Element-Binding Protein (CREB) at Serine 133.[3][6]
Materials
-
Cell-permeant Sp-cAMPS analog (e.g., Sp-cAMPS-AM)
-
Cells of interest (e.g., HEK293, PC12, or cortical neurons) plated in 6-well plates
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF or nitrocellulose membrane
-
BCA protein assay kit
Procedure
-
Cell Culture and Treatment :
-
Plate cells and grow to 70-80% confluency.[3]
-
Treat cells with varying concentrations of the cell-permeant Sp-cAMPS analog for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.[3]
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL substrate.[4]
-
-
Normalization : To normalize, strip the membrane and re-probe with an antibody against total CREB.[3]
Data Analysis
-
Quantify the band intensities for both pCREB and total CREB using densitometry software.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Plot the normalized pCREB levels against the concentration of the Sp-cAMPS analog to generate a dose-response curve.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low PKA activation | - Inactive PKA enzyme- Degraded Sp-cAMPS compound- Insufficient Sp-cAMPS concentration | - Use a new aliquot of PKA or a positive control activator.- Test a new lot of Sp-cAMPS and verify its purity.- Increase the concentration range of Sp-cAMPS.[7] |
| High background signal | - Contaminated reagents- Autophosphorylation of PKA | - Use fresh buffers and ATP.- Run a control without substrate to measure background.[7] |
| Unexpected inhibition at high concentrations | - Off-target effects of Sp-cAMPS- Substrate inhibition | - Lower the maximum concentration of Sp-cAMPS.- Run controls to test for off-target effects.[7] |
| High variability between experiments | - Inconsistent cell health or density- Inconsistent Sp-cAMPS preparation- Variable incubation times | - Standardize cell culture protocols.- Prepare fresh dilutions for each experiment.- Use a precise timer for all incubation steps.[8] |
| Unexpected cellular response | - Off-target activation of other pathways (e.g., Epac)- Inhibition of PDEs | - Use an Epac-selective agonist/antagonist to confirm pathway specificity.- Measure intracellular cAMP levels to check for PDE inhibition.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Sp-cAMPS Concentration for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its stability against enzymatic degradation ensures a sustained elevation of intracellular cAMP levels, making it an invaluable tool for investigating cAMP-mediated signaling pathways.[3][4] Sp-cAMPS primarily activates Protein Kinase A (PKA), a key effector in numerous cellular processes, by binding to its regulatory subunits and causing the release of active catalytic subunits.[5][6][7] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing Sp-cAMPS for in vitro experiments.
Data Presentation: Sp-cAMPS Concentrations in In Vitro Assays
The optimal concentration of Sp-cAMPS is highly dependent on the cell type and the specific biological question being investigated.[6][8] A dose-response experiment is always recommended to determine the most effective concentration for a particular experimental system.[8][9] Below is a summary of commonly used concentrations from various in vitro applications.
| Application | Cell Type | Concentration Range | Notes |
| PKA Activation | General Cell Culture | 10 µM - 200 µM | A common starting range for activating PKA in a variety of cell lines. |
| Cardiomyocytes | Varies (starting point) | Dose-response curve generation is crucial to determine EC50.[5] | |
| In Vitro Kinase Assay | 10 µM - 100 µM | Used to ensure maximal activation of purified PKA.[1][10] | |
| Endothelial Permeability | Endothelial Cells | 50 µM - 200 µM | Used to study the enhancement of endothelial barrier function. |
| Coronary and Aortic Endothelial Cells | 200 µM | A specific concentration used to study albumin permeability.[11] | |
| Neuroscience | Primary Neurons | Low µM to mM range | The effective concentration can vary widely.[6] |
| T-Cell Activation Inhibition | T-Cells | Not specified | Used to mimic endogenous cAMP signals that inhibit T-cell activation.[2] |
| General Cell-Based Assays | Various | 1 µM - 100 µM | A typical starting range for cell culture experiments.[9] |
Note on Cytotoxicity: Cytotoxicity can be a concern at concentrations above 100 µM, although this can vary significantly between cell lines.[8] It is advisable to perform a cell viability assay, such as the MTT or resazurin (B115843) assay, to determine the cytotoxic threshold in your specific cell model.[7][8]
Signaling Pathways and Experimental Workflows
Sp-cAMPS Signaling Pathways
Sp-cAMPS primarily exerts its effects through the activation of PKA. However, it's important to consider the potential for activating other cAMP effectors like Exchange protein directly activated by cAMP (Epac), especially at higher concentrations.[6][12]
Caption: Sp-cAMPS signaling pathways via PKA and Epac.
General Experimental Workflow for PKA Activation Studies
The following diagram outlines a typical workflow for investigating the effects of Sp-cAMPS on PKA activation and downstream cellular responses.
Caption: General workflow for a PKA activation experiment.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based method to measure the activity of purified PKA upon activation by Sp-cAMPS.[1][12]
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
Sp-cAMPS
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Procedure:
-
Add 30 µL of diluted Sp-cAMPS samples or standards to the wells of the PKA substrate microtiter plate.[1]
-
Add 30 µL of purified PKA holoenzyme (concentration to be optimized) to each well, except for the blank wells.[1]
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[1]
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[1][10]
-
Stop the reaction by emptying the contents of the wells.[1]
-
-
Detection:
-
Wash the wells four times with 100 µL of 1X Wash Buffer.[1]
-
Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.[1]
-
Wash the wells four times with 100 µL of 1X Wash Buffer.[1]
-
Add 40 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.[1]
-
Wash the wells four times with 100 µL of 1X Wash Buffer.[1]
-
Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, monitoring color development.[1]
-
Add 20 µL of Stop Solution to each well.[1]
-
Read the absorbance at 450 nm using a microplate reader.[1]
-
Protocol 2: PKA Activation in Cultured Cells (Western Blot for Phospho-CREB)
This protocol details the detection of phosphorylated cAMP response element-binding protein (CREB), a downstream target of PKA, in cell lysates following treatment with Sp-cAMPS.[1][13]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sp-cAMPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: Phospho-CREB (Ser133) and Total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel and grow to 70-80% confluency.[10][13]
-
(Optional) Serum-starve the cells for a few hours prior to treatment to reduce basal signaling.[13]
-
Prepare a working solution of Sp-cAMPS by diluting the stock solution in serum-free medium or an appropriate buffer.
-
Treat cells with the desired concentration of Sp-cAMPS for various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]
-
-
Protein Extraction:
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[7]
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Develop the blot using a chemiluminescent substrate.[5]
-
For normalization, strip the membrane and re-probe with an antibody for total CREB or a loading control (e.g., GAPDH, β-actin).[7]
-
-
Data Analysis:
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the potential cytotoxicity of Sp-cAMPS at various concentrations.[7][8]
Materials:
-
Cells of interest
-
96-well plate
-
Sp-cAMPS
-
Vehicle control (e.g., sterile water or DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7][8]
-
Prepare serial dilutions of Sp-cAMPS in complete culture medium.
-
Treat the cells with a range of Sp-cAMPS concentrations, a vehicle control, and a positive control.[7]
-
Incubate the cells for the desired treatment duration.[7]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.[7]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
Sp-cAMPS is a powerful tool for the specific and sustained activation of the cAMP-PKA signaling pathway in vitro.[1] By carefully selecting the appropriate concentration and employing the detailed protocols provided, researchers can effectively investigate the multifaceted roles of cAMP signaling in a wide range of cellular processes. It is crucial to empirically determine the optimal experimental conditions, including concentration and incubation time, for each specific cell type and research question.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Applications of Sp-cAMPS in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of cAMP-dependent signaling pathways, making it an invaluable tool in neuroscience research.[2] Sp-cAMPS allows for the direct and specific activation of key downstream effectors of cAMP, primarily Protein Kinase A (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing Sp-cAMPS to investigate neuronal function, synaptic plasticity, and the molecular basis of neurological disorders.
Mechanism of Action
Sp-cAMPS mimics the action of endogenous cAMP. In the canonical pathway, it binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[3] These catalytic subunits then phosphorylate a wide array of downstream protein targets, including ion channels and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating neuronal excitability, gene expression, and long-term synaptic changes.[3] Sp-cAMPS can also activate the PKA-independent Epac pathway, which involves the activation of the small GTPase Rap1 and influences processes such as neurite outgrowth and synaptic plasticity.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for Sp-cAMPS and related compounds to aid in experimental design.
Table 1: In Vitro Efficacy of Sp-cAMPS and Related Analogs
| Compound | Parameter | Value | Target/System | Reference |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain binding | [5] |
| Sp-cAMPS | Ki | 47.6 µM | PDE3A inhibition | [5] |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [6] |
| 8-Bromo-cAMP | Ka | 0.05 µM | Purified PKA activation | [2] |
| cAMP | EC50 (in vitro) | 100 - 300 nM | Purified PKA | [2] |
| cAMP | Apparent EC50 (in cell) | ~5.2 µM | Intact CHO cells | [2] |
Table 2: Reported Concentrations of Sp-cAMPS in Neuroscience Research
| Experimental System | Concentration | Application | Reference |
| Cultured Rat Pinealocytes | 1 µM - 100 µM | CREB Phosphorylation | [3] |
| Primary Neuronal Cultures | 10 µM - 250 µM | Dose-response for pCREB | [7] |
| Drosophila Motoneurons | 0.5 mM | Reduction of Na+ current | [8] |
| Rat Hippocampal Slices | 500 µM | LTP Induction (with TPS) | [9] |
| In vivo (mouse prefrontal cortex) | 1 µg/µL | Working Memory Studies | [3][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by Sp-cAMPS
General Workflow for In Vitro Experiments
Experimental Protocols
Protocol 1: Preparation of Sp-cAMPS Stock Solution
This protocol describes the preparation of a concentrated stock solution of Sp-cAMPS for subsequent dilution in experimental buffers or media.
Materials:
-
Sp-cAMPS, sodium salt (powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Sp-cAMPS powder.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For a 10 mM stock solution of Sp-cAMPS sodium salt (Molecular Weight: 367.24 g/mol ), dissolve 3.67 mg in 1 mL of solvent.[3]
-
Add the calculated volume of sterile water or PBS to the powder.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Western Blot for CREB Phosphorylation in Neuronal Cultures
This protocol details the detection of phosphorylated CREB (pCREB) at Serine 133, a downstream target of PKA, in response to Sp-cAMPS treatment.
Materials:
-
Primary neuronal cultures or neuronal cell line
-
Sp-cAMPS stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate neurons and grow to the desired confluency. Treat cells with various concentrations of Sp-cAMPS (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 30 minutes).[7] Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[6]
-
Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate.[2]
-
-
Normalization: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.[2]
-
Data Analysis: Quantify band intensities using densitometry software.
Protocol 3: In Vivo Microinjection of Sp-cAMPS into Rodent Brain
This protocol provides a general framework for the direct administration of Sp-cAMPS into a specific brain region of a rodent model. All procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Sp-cAMPS, sodium salt
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Guide cannula and injector
-
Anesthetic and surgical tools
Procedure:
-
Preparation of Sp-cAMPS Solution: Dissolve Sp-cAMPS in sterile saline to the desired concentration (e.g., 1 µg/µL).[5] Filter-sterilize the solution before use.[10]
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus.
-
Cannula Implantation: Surgically implant a guide cannula aimed at the target brain region according to stereotaxic coordinates. Secure the cannula with dental cement.[10]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.[10]
-
Microinjection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injector cannula connected to the microsyringe pump.
-
Infuse the Sp-cAMPS solution at a slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.[10]
-
After infusion, leave the injector in place for a few minutes to allow for diffusion before slowly retracting it.[10]
-
-
Behavioral or Post-mortem Analysis: Proceed with the planned behavioral testing or prepare the brain tissue for histological or biochemical analysis.
Protocol 4: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use Sp-cAMPS to investigate the role of the cAMP-PKA pathway in LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
Acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Sp-cAMPS stock solution
-
Field potential or patch-clamp recording setup
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation and Recovery: Prepare acute hippocampal slices and allow them to recover in carbogenated aCSF for at least 1 hour.[11]
-
Baseline Recording: Transfer a slice to the recording chamber and establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).[11]
-
Pharmacological Manipulation: To test if PKA activation is sufficient to induce LTP, perfuse the slice with aCSF containing Sp-cAMPS (e.g., 50-100 µM) and monitor the fEPSP slope.
-
LTP Induction: To investigate the necessity of the cAMP pathway, apply Sp-cAMPS before a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) to see if it occludes HFS-induced LTP.[11]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the stimulation protocol to assess the magnitude and stability of potentiation.[11]
-
Data Analysis: Normalize the fEPSP slope to the baseline period and plot the time course of synaptic strength.
Troubleshooting and Considerations
-
No Observable Effect:
-
Concentration: The effective concentration of Sp-cAMPS can vary. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[3]
-
Incubation Time: The time required to elicit a response can range from minutes for acute effects on ion channels to hours for changes in gene expression.[3]
-
Compound Degradation: Although resistant to PDEs, Sp-cAMPS can degrade over time in solution. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[3]
-
-
High Background or Non-specific Effects:
-
High Concentration: At high micromolar concentrations, Sp-cAMPS can act as a competitive inhibitor of some PDEs, which may lead to a general increase in endogenous cAMP levels. Use the lowest effective concentration.[3]
-
-
Negative Control: Always include a vehicle control. For confirming PKA-dependency, use the PKA antagonist, Rp-cAMPS, as a negative control. An effect induced by Sp-cAMPS should be blocked by co-treatment with Rp-cAMPS.[3]
-
Alternative Analogs: For applications requiring higher lipophilicity, consider using Sp-8-Br-cAMPS.[12] For comparing the effects of direct PKA activation versus upstream adenylyl cyclase activation, use forskolin (B1673556) in a parallel experiment.[13]
Conclusion
Sp-cAMPS is a powerful pharmacological tool for dissecting the roles of the cAMP signaling pathway in the nervous system. Its ability to directly and sustainably activate PKA and Epac provides a means to investigate a wide range of neuronal processes, from the molecular level of ion channel modulation to the complex behavioral outcomes of learning and memory. By carefully considering experimental design, including appropriate controls and concentration optimization, researchers can leverage Sp-cAMPS to gain significant insights into the intricate signaling cascades that govern brain function in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Postsynaptic Protein Kinase A Reduces Neuronal Excitability in Response to Increased Synaptic Excitation in the Drosophila CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Potentiation Induced by θ Frequency Stimulation Is Regulated by a Protein Phosphatase-1-Operated Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biolog.de [biolog.de]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Using Sp-cAMPS to Study Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a vital second messenger that governs a multitude of cellular functions, including the regulation of gene expression.[1][2][3] The primary downstream effects of cAMP are channeled through Protein Kinase A (PKA) and, in some cases, Exchange Protein Directly Activated by cAMP (Epac).[1][4] To specifically investigate the role of these pathways in gene transcription, researchers employ synthetic analogs of cAMP. Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent, cell-permeable, and phosphodiesterase-resistant cAMP analog that selectively activates PKA.[4][5][6] Its resistance to degradation by phosphodiesterases (PDEs) ensures a sustained and stable activation of the PKA signaling cascade, making it an invaluable tool for dissecting the downstream effects on gene expression without the complexities of endogenous cAMP metabolism.[4][5][7]
This document provides detailed application notes and protocols for utilizing Sp-cAMPS to study gene expression, focusing on the activation of the PKA pathway and the subsequent analysis of target gene transcription.
Signaling Pathway and Mechanism of Action
Sp-cAMPS functions as a PKA agonist by binding to the regulatory subunits of the PKA holoenzyme.[8][9] This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits.[8] These active subunits then translocate to the nucleus where they phosphorylate key transcription factors, most notably the cAMP Response Element-Binding Protein (CREB), at the Serine-133 residue.[10][11][12] Phosphorylated CREB (pCREB) recruits co-activators, such as CREB-Binding Protein (CBP), to the cAMP Response Element (CRE) in the promoter region of target genes, thereby initiating transcription.[10][13]
Data Presentation
The following table illustrates hypothetical data from an experiment where a cell line was treated with Sp-cAMPS for 6 hours. Gene expression was measured using RT-qPCR and normalized to a housekeeping gene. The data represents the mean fold change relative to the vehicle-treated control group.
| Target Gene | Treatment Group | Concentration (µM) | Incubation Time (hr) | Mean Fold Change in Gene Expression | Standard Deviation |
| FOS | Vehicle (DMSO) | 0 | 6 | 1.0 | 0.15 |
| FOS | Sp-cAMPS | 50 | 6 | 8.2 | 1.2 |
| NR4A1 | Vehicle (DMSO) | 0 | 6 | 1.0 | 0.21 |
| NR4A1 | Sp-cAMPS | 50 | 6 | 15.7 | 2.5 |
| ACTB | Vehicle (DMSO) | 0 | 6 | 1.0 | 0.08 |
| ACTB | Sp-cAMPS | 50 | 6 | 1.1 | 0.12 |
Note: The exact fold change can vary depending on the cell type, concentration of the analog, and treatment duration. The data presented here are for illustrative purposes.[1]
Experimental Protocols
A typical workflow for investigating gene expression changes induced by Sp-cAMPS involves cell treatment, RNA isolation, reverse transcription to cDNA, and quantification by qPCR.[1]
Protocol 1: Cell Culture and Treatment
This protocol provides a general procedure for treating adherent cells. It should be optimized for specific cell types and experimental conditions.[1]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sp-cAMPS sodium salt
-
Sterile phosphate-buffered saline (PBS) or nuclease-free water for stock solution
-
Vehicle control (e.g., sterile water or DMSO, depending on the Sp-cAMPS formulation)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Medium: Prepare a stock solution of Sp-cAMPS (e.g., 10 mM) in sterile water or PBS.[14] On the day of the experiment, dilute the stock solution into fresh, pre-warmed culture medium to achieve the desired final concentration. A typical working concentration ranges from 10-100 µM.[1] Prepare a vehicle control medium containing the same final concentration of the solvent used for the stock solution.
-
Cell Treatment: a. Aspirate the old medium from the cell culture wells. b. Wash the cells once with sterile PBS. c. Add the prepared medium containing either Sp-cAMPS or the vehicle control to the respective wells. d. Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Cell Lysis: After incubation, proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol describes a standard method for total RNA isolation using a commercially available silica-column-based kit.[1] Always follow the manufacturer's specific instructions.
Materials:
-
RNA extraction kit (containing lysis buffer, wash buffers, and spin columns)
-
Ethanol (as required by the kit)
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the culture medium. Add the appropriate volume of lysis buffer directly to the well and pipette up and down to lyse the cells and homogenize the lysate.
-
Binding: Transfer the lysate to a spin column placed in a collection tube. Centrifuge according to the manufacturer's protocol to bind the RNA to the silica (B1680970) membrane.
-
Washing: Discard the flow-through. Perform the recommended wash steps with the provided wash buffers (usually containing ethanol) to remove contaminants.
-
Elution: Transfer the spin column to a new, sterile collection tube. Add nuclease-free water directly to the center of the membrane and centrifuge to elute the purified RNA.
-
Quantification: Determine the concentration and purity (A260/280 and A260/230 ratios) of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Storage: Store the purified RNA at -80°C until use.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Purified total RNA (1 µg is typical)
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, reaction buffer, and primers like oligo(dT) or random hexamers)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
RNA/Primer Mix: In a sterile, nuclease-free tube, combine the total RNA, primers (oligo(dT) and/or random hexamers), and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes, then immediately place it on ice for at least 1 minute to denature RNA secondary structures.[1]
-
Master Mix Preparation: Prepare a master mix containing the reverse transcriptase, dNTPs, and reaction buffer according to the kit's instructions.[1]
-
Reverse Transcription: Add the master mix to the RNA/primer tube. Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37-42°C for 60-120 min, and 85°C for 5 min to inactivate the enzyme).[1]
-
Storage: The resulting cDNA can be stored at -20°C.[1]
Protocol 4: Quantitative PCR (qPCR)
This protocol describes the quantification of target gene expression using a SYBR Green-based qPCR assay.[1]
Materials:
-
Synthesized cDNA
-
qPCR master mix (containing SYBR Green, Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for the target gene(s) and a stable housekeeping (reference) gene
-
Nuclease-free water
-
qPCR plate or tubes
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare a qPCR reaction mix by combining the master mix, forward and reverse primers, and nuclease-free water.
-
Plating: Add the synthesized cDNA (typically 1-2 µL) to the reaction mix in a qPCR plate.[1] Include no-template controls (NTCs) for each primer set to monitor for contamination.
-
qPCR Run: Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[1]
-
Data Analysis: Analyze the amplification data. Use the ΔΔCt method to calculate the relative fold change in gene expression, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
By following these protocols, researchers can effectively use Sp-cAMPS to gain valuable insights into the specific role of PKA in regulating gene expression, contributing to a deeper understanding of cAMP-mediated cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sp-cAMPS, sodium salt BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Probing the cAMP Signaling Pathway: Application Notes and Protocols for Sp-cAMPS and Rp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sp-cAMPS and Rp-cAMPS, powerful tools for dissecting the cyclic AMP (cAMP) signaling pathway. These analogs offer precise control over the activation and inhibition of Protein Kinase A (PKA), a central effector in numerous cellular processes.
Introduction to Sp-cAMPS and Rp-cAMPS
Cyclic AMP is a vital second messenger that mediates a wide array of physiological responses, including metabolic regulation, gene expression, and cell growth.[1] The effects of cAMP are primarily mediated through the activation of PKA.[2] Sp-cAMPS (adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) and Rp-cAMPS (adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) are diastereomers of a cAMP analog where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by a sulfur atom. This modification confers distinct biological activities and crucial experimental advantages.[2]
Sp-cAMPS acts as a potent agonist of PKA. It effectively mimics endogenous cAMP, binding to the regulatory subunits of PKA and causing the release and activation of the catalytic subunits.[2][3] A key feature of Sp-cAMPS is its high resistance to hydrolysis by most phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][3] This resistance ensures a sustained and stable activation of PKA, allowing researchers to study downstream effects without the confounding variable of cAMP degradation.[2] For studies in intact cells, a cell-permeant acetoxymethyl ester prodrug form, Sp-cAMPS-AM , is available, which is cleaved by intracellular esterases to release the active Sp-cAMPS.[2][3]
Rp-cAMPS , in contrast, functions as a competitive antagonist of PKA.[2][4] It binds to the regulatory subunits of PKA but does not induce the conformational change necessary to release the catalytic subunits.[5] By competitively inhibiting the binding of endogenous cAMP, Rp-cAMPS effectively blocks PKA activation, making it an essential tool for confirming that an observed cellular response is indeed PKA-dependent.[4][6] Like its Sp-isomer, Rp-cAMPS is also resistant to hydrolysis by PDEs.[4]
Mechanism of Action
The opposing effects of Sp-cAMPS and Rp-cAMPS on PKA activation provide a powerful experimental paradigm for investigating PKA-mediated signaling pathways.
Caption: cAMP/PKA signaling pathway and the opposing actions of Sp-cAMPS and Rp-cAMPS.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sp-cAMPS and Rp-cAMPS, providing a reference for experimental design.
Table 1: PKA Activation and Inhibition Constants
| Compound | Parameter | Value | Target | Reference |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain | [7][8] |
| Rp-cAMPS | Ki | 12.5 µM | PKA I | [4] |
| Rp-cAMPS | Ki | 4.5 µM | PKA II | [4] |
Table 2: Phosphodiesterase Inhibition
| Compound | Parameter | Value | Target | Reference |
| Sp-cAMPS | Ki | 47.6 µM | PDE3A | [7][8] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing Sp-cAMPS and Rp-cAMPS.
Protocol 1: In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for confirming the effects of Sp-cAMPS and Rp-cAMPS on enzyme activity.
Caption: Workflow for an in vitro PKA kinase activity assay.
Materials:
-
Purified PKA holoenzyme
-
96-well microtiter plate pre-coated with a PKA peptide substrate (e.g., Kemptide)
-
Sp-cAMPS
-
Rp-cAMPS
-
cAMP
-
ATP solution
-
Kinase Assay Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Sp-cAMPS and Rp-cAMPS in an appropriate solvent (e.g., water or DMSO).[8]
-
Prepare serial dilutions of Sp-cAMPS in Kinase Assay Dilution Buffer to generate a dose-response curve (a typical range is 0.1 µM to 100 µM).[8]
-
For inhibition studies, prepare solutions of Rp-cAMPS with a fixed concentration of cAMP.
-
-
Assay:
-
Add 30 µL of diluted Sp-cAMPS, Rp-cAMPS/cAMP mixtures, or standards to the wells of the PKA substrate-coated microtiter plate.[8]
-
Add 30 µL of purified PKA holoenzyme to each well.
-
Initiate the kinase reaction by adding 30 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the wells with Wash Buffer.
-
Add 100 µL of a phospho-specific antibody that recognizes the phosphorylated substrate and incubate at room temperature for 1-2 hours.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.[9]
-
Wash the wells again and add 100 µL of TMB Substrate.[8]
-
Allow color to develop (typically 15-30 minutes), then stop the reaction by adding 100 µL of Stop Solution.[8]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Plot the absorbance values against the concentration of Sp-cAMPS to determine the EC50 for PKA activation. For Rp-cAMPS, plot absorbance against its concentration to determine the IC50 for PKA inhibition.
-
Protocol 2: Analysis of CREB Phosphorylation in Cultured Cells
A common downstream effect of PKA activation is the phosphorylation of the transcription factor CREB at Serine 133.[3][10] This can be assessed by Western blotting.
Caption: Workflow for analyzing CREB phosphorylation by Western blot.
Materials:
-
Cultured cells (e.g., HEK293, PC12, or primary neurons)
-
Sp-cAMPS-AM (cell-permeant activator)
-
Rp-cAMPS
-
Appropriate cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.[2]
-
If necessary, serum-starve the cells for 2-4 hours before treatment to reduce basal signaling.[2]
-
Treat cells with the desired concentration of Sp-cAMPS-AM (typically 10-100 µM) for various time points (e.g., 15-60 minutes).[2]
-
For inhibition studies, pre-incubate cells with Rp-cAMPS before adding a known PKA-activating stimulus.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the blot using a chemiluminescent substrate and capture the image.[9]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total CREB to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the intensity of the phosphorylated CREB band to the total CREB band for each sample.[9]
-
Plot the normalized phosphorylation levels to assess the effect of the treatments.
-
Protocol 3: Measuring Intracellular cAMP Levels
While Sp-cAMPS and Rp-cAMPS are used to manipulate PKA activity directly, it is often necessary to measure endogenous cAMP levels in response to other stimuli. Various commercial kits are available for this purpose.
Methods for cAMP Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA) / Radioimmunoassay (RIA): These are antibody-based methods that quantify cAMP in cell lysates.[1][11]
-
Homogeneous, Bioluminescent Assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP stimulates PKA activity, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[12][13] They are suitable for high-throughput screening.
-
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: Genetically encoded biosensors like A-Kinase Activity Reporter (AKAR) can be expressed in cells to monitor PKA activity, and thus indirectly cAMP levels, in real-time in living cells.[9][14]
General Procedure (using a commercial ELISA kit):
-
Cell Treatment: Plate and treat cells with the desired compounds (e.g., GPCR agonists or antagonists).
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation during the assay.[15]
-
cAMP Measurement: Perform the ELISA as per the kit's protocol. This typically involves incubating the cell lysate in a well coated with a cAMP-specific antibody, adding a labeled cAMP conjugate for competition, followed by washing and substrate addition.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP.[11] Use the standard curve to determine the cAMP concentration in your samples.
Troubleshooting and Best Practices
-
Solubility and Stability: Sp-cAMPS and Rp-cAMPS salts are generally soluble in aqueous solutions.[16][17] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.[16] Store stock solutions at -20°C for short-term and -80°C for long-term stability.[16]
-
Purity of Rp-cAMPS: When using Rp-cAMPS as an inhibitor, it is crucial to use a highly pure compound. Even minor contamination with the agonistic Sp-cAMPS can activate PKA and lead to misleading results.[18]
-
Use of Controls: Always include appropriate controls in your experiments. A vehicle control is essential. When using Sp-cAMPS to activate PKA, confirming the effect is PKA-dependent by using Rp-cAMPS as a negative control is highly recommended.[6]
-
Dose-Response and Time-Course: Optimize the concentration and treatment time for your specific cell type and experimental setup by performing dose-response and time-course experiments.
By providing sustained activation or inhibition of PKA, Sp-cAMPS and Rp-cAMPS are indispensable tools for elucidating the complex roles of the cAMP signaling pathway in cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 12. cAMP-Glo™ Assay Protocol [promega.jp]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 14. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biolog.de [biolog.de]
- 18. biolog.de [biolog.de]
In Vivo Delivery of Sp-cAMPS: A Detailed Guide for Researchers
Application Notes and Protocols for the Scientific Community
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and specific activator of Protein Kinase A (PKA), a crucial enzyme in numerous signal transduction pathways.[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of the cAMP/PKA signaling pathway, making it an invaluable tool for in vivo research in neuroscience, pharmacology, and drug development.[2][3] This document provides detailed application notes and protocols for various in vivo delivery methods of Sp-cAMPS, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Formulation
Sp-cAMPS is a water-soluble compound, commonly available as a sodium salt, which improves its stability and solubility in aqueous solutions.[1] For in vivo applications, it is critical to use sterile and isotonic solutions to prevent adverse reactions. The recommended vehicle for most applications is sterile 0.9% NaCl (saline).[1]
Stock Solution Preparation and Storage:
-
Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4.
-
Concentration: A 10 mM stock solution can be prepared by dissolving 3.673 mg of Sp-cAMPS sodium salt (MW: 367.3 g/mol ) in 1 mL of solvent.
-
Storage:
-
Solid form: Store at -20°C for long-term stability.
-
Stock solutions: Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment and filter-sterilize (0.22 µm filter) before administration.[1]
In Vivo Delivery Methods and Protocols
The choice of administration route depends on the research question, the target tissue, and the desired pharmacokinetic profile.
Systemic Administration
Systemic delivery methods are suitable for studying the widespread effects of Sp-cAMPS.
IP injection is a common and relatively simple method for systemic administration in rodents.
Protocol for IP Injection in Mice:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Using a 25-27 gauge needle, penetrate the abdominal wall at a 30-40° angle. Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Administration: Inject the Sp-cAMPS solution slowly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
IV injection provides rapid and complete bioavailability. The lateral tail vein is the most common site in mice and rats.
Protocol for IV Injection in Mice (Tail Vein):
-
Animal Restraint and Vein Dilation: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water (around 45°C) to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle. Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Administration: Inject the solution slowly. The vein should blanch as the solution displaces the blood. If swelling occurs, the needle is not in the vein, and should be withdrawn.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse effects.
SC injection allows for slower absorption compared to IV or IP routes.
Protocol for SC Injection in Mice:
-
Animal Restraint: Gently scruff the mouse to lift a fold of skin.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site.
-
Injection: Insert a 25-27 gauge needle into the base of the "tent" of skin, parallel to the body. Aspirate to ensure a blood vessel has not been punctured.
-
Administration: Inject the solution to form a small bleb under the skin.
-
Post-injection: Withdraw the needle and return the animal to its cage.
Localized and Long-Term Administration
These methods are employed for targeted delivery or sustained exposure.
This method provides a constant and long-term delivery of Sp-cAMPS.[4]
Protocol for Osmotic Pump Implantation in Mice:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pump with the sterile Sp-cAMPS solution. Prime the pump in sterile saline at 37°C for the recommended duration if immediate delivery is required.[4]
-
Surgical Preparation: Anesthetize the mouse and shave the fur from the dorsal mid-scapular region. Disinfect the surgical area.
-
Implantation: Make a small midline incision in the skin. Using blunt dissection, create a subcutaneous pocket. Insert the primed pump into the pocket, with the delivery portal facing away from the incision.[4]
-
Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery and any signs of infection.[4]
Direct infusion into the brain parenchyma or ventricles bypasses the blood-brain barrier for targeted central nervous system effects.[1] This requires stereotaxic surgery.
Protocol for Intracerebroventricular (ICV) Injection in Rats:
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and identify the bregma.
-
Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., for a 300-350g rat: -0.7 mm posterior to bregma, -1.4 mm lateral to midline, and -4.0 mm ventral from the skull surface), drill a small hole and implant a guide cannula, securing it with dental cement.[1]
-
Recovery: Allow the animal to recover for at least 24 hours post-surgery.[1]
-
Injection: Gently restrain the conscious rat, remove the dummy cannula, and insert an injector cannula connected to a microsyringe pump. Infuse the Sp-cAMPS solution at a slow, controlled rate (e.g., 1 µL/min).[1]
Protocol for Intraparenchymal Infusion in Mice:
-
Surgical Preparation: Similar to ICV surgery, use a stereotaxic frame to target a specific brain region using coordinates from a mouse brain atlas.[1]
-
Infusion: Lower a microinjection cannula to the desired depth and infuse the Sp-cAMPS solution at a very slow rate to minimize tissue damage.[1] A concentration of 1 µg/µL has been used for direct infusion into the prefrontal cortex of mice.[5]
Quantitative Data
Quantitative data for in vivo studies with Sp-cAMPS is crucial for experimental design. The following tables summarize available data.
Table 1: In Vivo Administration Parameters for Sp-cAMPS
| Administration Route | Animal Model | Dosage/Concentration | Vehicle | Application | Reference |
| Intraparenchymal Infusion | Mouse | 1 µg/µL | Not specified | Working memory studies | [5] |
| Intracerebroventricular (ICV) | Rat | 90 ng/rat | Not specified | Feeding behavior studies | [2] |
| Intracellular Injection | Cat | Not specified (delivered via microinjection) | Not specified | Neuronal excitability studies | [6] |
Table 2: In Vitro Activity of Sp-cAMPS
| Parameter | Value | Target | Reference |
| Ki | 47.6 µM | PDE3A | [5] |
| EC50 | 40 µM | PDE10 GAF domain | [5] |
Signaling Pathways and Experimental Workflows
Sp-cAMPS primarily activates the PKA pathway, but can also influence the Epac (Exchange protein directly activated by cAMP) pathway, especially at higher concentrations.[3][7]
Signaling Pathways
Experimental Workflows
Conclusion
Sp-cAMPS is a versatile tool for the in vivo investigation of PKA signaling. The choice of delivery method is critical and should be tailored to the specific experimental goals. The protocols and data provided in this guide serve as a starting point for researchers. It is essential to perform dose-response studies and carefully consider the appropriate controls to ensure the validity and reproducibility of experimental findings. Further research is needed to establish comprehensive pharmacokinetic and pharmacodynamic profiles for systemically administered Sp-cAMPS.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Sp-cAMPS Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Sp-cAMPS and why is it used in research?
Sp-cAMPS is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a potent activator of cAMP-dependent Protein Kinase A (PKA) and is significantly more resistant to hydrolysis by phosphodiesterases (PDEs) than native cAMP.[1] This resistance to degradation makes it a reliable tool for studying the cAMP/PKA signaling pathway, as it provides a more stable and sustained activation of PKA in experimental settings.[1][2][3]
Q2: Which form of Sp-cAMPS is most soluble in aqueous buffers?
The salt forms of Sp-cAMPS, particularly the sodium and triethylammonium (B8662869) salts, are considerably more soluble in aqueous solutions than the free acid form.[4][5][6] The triethylammonium salt is reported to be soluble in water up to 100 mM, and the sodium salt is also highly soluble and often preferred for its stability.[4]
Q3: What is the best solvent for preparing an Sp-cAMPS stock solution?
For most biological experiments, sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions of Sp-cAMPS salts.[4][7] If solubility issues arise, a small amount of DMSO can be used to initially dissolve the compound, which can then be diluted with your aqueous buffer.[4] However, it is critical to ensure the final DMSO concentration is not toxic to your cells (typically less than 0.5%).[4]
Q4: What are the primary causes of Sp-cAMPS degradation in experimental solutions?
While Sp-cAMPS is designed to be resistant to enzymatic degradation by phosphodiesterases, its stability can be compromised by other factors.[1] The primary non-enzymatic degradation pathway is hydrolysis, which can be influenced by pH and temperature.[1] Additionally, repeated freeze-thaw cycles can contribute to the degradation of the compound.[1]
Q5: Can I autoclave my buffer after adding Sp-cAMPS?
No, it is not recommended to autoclave solutions containing Sp-cAMPS. The high temperature and pressure can lead to the degradation of the compound.[4] Prepare and autoclave your buffers before adding Sp-cAMPS. If sterility is required, the final Sp-cAMPS solution can be filtered through a 0.22 µm sterile filter.[4]
Troubleshooting Guides
Issue 1: Precipitate forms in the Sp-cAMPS solution upon thawing or dilution.
-
Possible Cause 1: Low Solubility in the Dilution Buffer. The composition of your experimental buffer may not be suitable for the final concentration of Sp-cAMPS.[1]
-
Recommended Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[1][7] If the precipitate persists, consider preparing a fresh solution in a different, validated buffer system. It is also advisable to test the solubility of Sp-cAMPS in your experimental buffer at the desired final concentration before treating your cells.[1]
-
-
Possible Cause 2: Buffer Incompatibility. Components of your experimental buffer may be reacting with the Sp-cAMPS salt.[1]
-
Possible Cause 3: Concentration Exceeds Solubility Limit. The desired concentration may be too high for the chosen solvent or buffer.
-
Recommended Solution: Prepare a new stock solution at a lower concentration. Refer to the solubility data for guidance.
-
Issue 2: Inconsistent or no biological effect observed in experiments.
-
Possible Cause 1: Degradation of Sp-cAMPS. Improper storage, repeated freeze-thaw cycles, or extreme pH of the experimental buffer can lead to degradation.[1]
-
Possible Cause 2: Incorrect Concentration. Errors in dilution calculations or pipetting can lead to a final concentration that is too low to elicit a response.[1]
-
Recommended Solution: Recalculate all dilutions and use a calibrated pipette. If possible, consider performing a concentration verification.[1]
-
-
Possible Cause 3: Cell Health Issues. Unhealthy or over-confluent cells may have a blunted response.[1]
-
Recommended Solution: Check cell viability and morphology. Ensure cells are in the logarithmic growth phase.[1]
-
Data Presentation
Table 1: Solubility of Sp-cAMPS Analogs
| Compound | Solvent | Maximum Reported Solubility |
| Sp-cAMPS, triethylammonium salt | Water | 100 mM[4][8] |
| Sp-cAMPS, sodium salt | Water | ≤ 25 mg/mL[7] |
| Sp-cAMPS, sodium salt | DMSO/Saline Mix (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL[7] |
Table 2: Recommended Storage Conditions for Sp-cAMPS
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Years | Keep in a tightly sealed container, protected from moisture and light.[1][7][9] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed, light-protected vials.[1][10] |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light.[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sp-cAMPS Stock Solution (Sodium Salt)
Materials:
-
Sp-cAMPS sodium salt powder (MW: ~367.2 g/mol )
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.67 mg of Sp-cAMPS sodium salt powder in a sterile microcentrifuge tube.[1][7]
-
Dissolution: Add 1 mL of sterile water or DMSO to the tube.[1][7]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[1][7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[1][7] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][10]
Protocol 2: PKA Activation Assay using Western Blot for Phospho-CREB
This protocol provides a general workflow to assess PKA activation in response to Sp-cAMPS treatment by measuring the phosphorylation of the downstream target CREB.[1]
Materials:
-
Cultured cells
-
Sp-cAMPS stock solution
-
Serum-free medium or appropriate buffer (e.g., PBS, HBSS)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Phospho-CREB (Ser133) and Total CREB
-
Appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells and grow to the desired confluency.
-
Prepare the Sp-cAMPS working solution by diluting the stock solution in serum-free medium to the desired final concentration.
-
Remove the culture medium and replace it with the Sp-cAMPS working solution or a vehicle control.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator.[1]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect and clarify the cell lysates by centrifugation.[1]
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-CREB and total CREB.[1]
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Visualizations
Caption: PKA signaling pathway activated by Sp-cAMPS.
Caption: A logical workflow for troubleshooting Sp-cAMPS experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Sp-cAMPS Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sp-cAMPS incubation time for successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sp-cAMPS and what is its primary mechanism of action?
Sp-cAMPS (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP) that functions as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Unlike the endogenous second messenger cAMP, Sp-cAMPS is highly resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[1] This resistance allows for a more stable and sustained activation of the PKA signaling pathway in experimental settings.[1] Its primary mechanism involves binding to the regulatory subunits of the PKA holoenzyme, which causes a conformational change and the release of active catalytic subunits.[2] These catalytic subunits then phosphorylate downstream target proteins, initiating various cellular responses.[2]
Q2: Why is optimizing the incubation time for Sp-cAMPS crucial?
Optimizing the incubation time is critical for several reasons:
-
Kinetics of Downstream Events: The biological response to PKA activation is time-dependent. Rapid events like protein phosphorylation may occur within minutes, while changes in gene expression and subsequent protein synthesis can take several hours.[1][3][4]
-
Cell-Type Specificity: The optimal incubation time can vary significantly between different cell types due to factors like membrane permeability, endogenous PDE activity, and the specific signaling context.[2][5]
-
Avoiding Off-Target Effects and Cytotoxicity: Prolonged exposure to high concentrations of Sp-cAMPS can lead to off-target effects or cytotoxicity.[5][6] Determining the shortest effective incubation time minimizes these risks.
Q3: What is a typical starting range for Sp-cAMPS incubation time?
The appropriate incubation time is highly dependent on the experimental endpoint. Here are some general guidelines:
-
Phosphorylation Events (e.g., CREB phosphorylation): 15 minutes to 4 hours.[1]
-
Gene Expression Changes: 2 to 24 hours.[4]
-
Protein Expression Changes: 12 to 72 hours, depending on the half-life of the protein of interest.[1]
-
Acute Effects on Ion Channel Activity: A few minutes may be sufficient.[3]
It is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint.[1][5]
Q4: How does Sp-cAMPS concentration relate to incubation time?
Concentration and incubation time are interconnected. A higher concentration might produce a faster response, but it also increases the risk of off-target effects and cytotoxicity.[5] Conversely, a lower concentration may require a longer incubation period to achieve the desired effect. It is essential to perform both a dose-response and a time-course experiment to identify the optimal combination of concentration and incubation time for your specific experimental system.[2]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by Sp-cAMPS and the experimental workflows for optimizing its use.
References
Sp-cAMPS Technical Support Center: Troubleshooting Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of Sp-cAMPS in their experiments. Find answers to frequently asked questions and follow step-by-step troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Sp-cAMPS? Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent analog of cyclic AMP (cAMP).[1][2] Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1][3][4][5] It mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, which causes the release and activation of the catalytic subunits.[6][7][8] These active subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a variety of cellular responses.[7] A key advantage of Sp-cAMPS is its phosphorothioate (B77711) modification, which makes it significantly more resistant to degradation by phosphodiesterases (PDEs) compared to cAMP, leading to a more stable and sustained activation of PKA.[2][5][6][8][9]
Q2: What are the known off-target effects of Sp-cAMPS? While Sp-cAMPS is a powerful tool for PKA activation, it can exhibit several off-target effects, primarily:
-
Inhibition of Phosphodiesterases (PDEs): The most well-characterized off-target effect is the competitive inhibition of certain PDEs.[1][10] Specifically, Sp-cAMPS is a known inhibitor of PDE3A and can also bind to the regulatory GAF domain of PDE10.[3][4][11][12] This inhibition can lead to an accumulation of endogenous cAMP, potentially confounding results by amplifying the signal through a mechanism independent of direct PKA activation by Sp-cAMPS itself.[13]
-
Activation of Epac: Due to structural similarities with cAMP, Sp-cAMPS may also interact with and activate Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[1][9][14]
-
Interaction with other Cyclic Nucleotide-Binding Proteins: Sp-cAMPS could potentially interact with other proteins that have cyclic nucleotide-binding domains, such as Protein Kinase G (PKG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1]
-
Modulation of Ion Channels: At higher concentrations, cAMP analogs can influence intracellular calcium levels and may interact with other ion channels, such as the hERG potassium channel.[4][15][16]
Q3: How can I differentiate between on-target PKA activation and off-target effects in my experiments? Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:[1]
-
Pharmacological Controls: Use the diastereomer Rp-cAMPS as a negative control. Rp-cAMPS is a competitive antagonist of PKA; it binds to the regulatory subunits but does not cause activation.[6][7][14] If an effect is truly PKA-mediated, it should be induced by Sp-cAMPS and blocked or absent with Rp-cAMPS.[14][17] Additionally, using specific PKA inhibitors like H89 or KT5720 can help confirm PKA dependency.[1][17]
-
Use of Analogs: Employ a panel of cAMP analogs with varying selectivity. For instance, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac and can be used to dissect its contribution to the observed cellular response.[1]
-
Biochemical Assays: Directly measure PKA activation in your system. This can be done via in vitro kinase assays using specific substrates or by performing a Western blot to detect the phosphorylation of known PKA targets like CREB (at Ser133) or VASP.[4][7]
-
Knockdown/Knockout Models: Utilize genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA or potential off-target proteins to validate their involvement.[1]
Q4: My experimental results with Sp-cAMPS are inconsistent. What could be the cause? Inconsistency can stem from several factors:
-
Compound Stability: Ensure Sp-cAMPS is stored correctly (typically at -20°C or -80°C) and protected from moisture and light to prevent degradation.[1][18] It is highly recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[14][18]
-
Endogenous PDE Activity: High levels of PDE activity in your experimental system can hydrolyze Sp-cAMPS, reducing its effective concentration. Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help mitigate this, although this can also elevate endogenous cAMP levels.[1][12]
-
Cellular Context: Different cell lines express varying levels and isoforms of PKA and potential off-target proteins like PDEs.[13] This can lead to variability in the response to Sp-cAMPS. It's crucial to standardize cell culture conditions, including passage number and cell density.[7]
Quantitative Data Summary
The efficacy and potential off-target interactions of Sp-cAMPS can be quantified by its activation (Ka) and inhibition (Ki) constants.
Table 1: On-Target PKA Activation & Off-Target PDE Interaction of Sp-cAMPS
| Target | Parameter | Value (µM) | Comments |
| PKA I / PKA II | Ka / EC50 | Low µM range | Potent agonist; mimics endogenous cAMP.[2][3] |
| PDE3A | Ki | 47.6 | Competitive inhibitor.[3][11][12][19] |
| PDE10 (GAF Domain) | EC50 | 40 | Binds to the regulatory GAF domain.[3][11][12] |
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cyclic AMP regulates the HERG K(+) channel by dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
how to control for Sp-cAMPS degradation
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the degradation of Sp-cAMPS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sp-cAMPS and why is it used? Sp-cAMPS (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a chemical analog of cyclic AMP (cAMP). It is a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] A key advantage of Sp-cAMPS is that its sulfur-modified phosphate (B84403) group makes it significantly more resistant to hydrolysis (degradation) by enzymes called phosphodiesterases (PDEs) compared to native cAMP.[1][2] This resistance allows for a more stable and sustained activation of the PKA signaling pathway in experiments.[1]
Q2: If Sp-cAMPS is resistant to degradation, why is control necessary? While more resistant, Sp-cAMPS is not completely immune to degradation. In experimental systems with high concentrations of certain PDE isozymes, its hydrolysis can still be significant.[2][3] This degradation reduces the effective concentration of Sp-cAMPS over time, which can lead to weaker, more transient, or variable results.[3][4] Furthermore, improper storage and handling, such as repeated freeze-thaw cycles, can cause non-enzymatic degradation.[1]
Q3: What are phosphodiesterases (PDEs) and how do they affect Sp-cAMPS? Phosphodiesterases are a large family of enzymes that regulate signal transduction by breaking down the second messengers cAMP and cGMP.[5][6] By hydrolyzing cAMP to the inactive 5'-AMP, they terminate the signaling cascade.[2][6] Certain PDE families, such as PDE3 and PDE4, are known to degrade cAMP.[7][8] Although the bond in Sp-cAMPS is harder to break, these enzymes can still degrade it, especially at high enzyme concentrations or during long incubation periods.[3]
Q4: How can I prevent the enzymatic degradation of Sp-cAMPS in my experiments? The most effective method is to use a phosphodiesterase inhibitor.[3][4] Co-incubation of your cells or tissue with a broad-spectrum PDE inhibitor like IBMX can prevent the breakdown of Sp-cAMPS, ensuring a more stable effective concentration and more consistent results.[4][9]
Q5: How should Sp-cAMPS be stored to prevent non-enzymatic degradation? Proper storage is critical for the stability of Sp-cAMPS.[1][3] To maintain compound integrity, follow the storage recommendations summarized in the data table below. The key is to store it at low temperatures and, most importantly, to prepare single-use aliquots of stock solutions to avoid the damaging effects of repeated freeze-thaw cycles.[1][10]
Visual Guide to Sp-cAMPS Signaling and Degradation
The following diagram illustrates the intended signaling pathway of Sp-cAMPS, the mechanism of its degradation, and the intervention point for PDE inhibitors.
Troubleshooting Guide
This guide addresses common issues that may be related to Sp-cAMPS degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weaker than expected or no biological response | 1. Sp-cAMPS Degradation: Endogenous PDEs are hydrolyzing the compound.[3][4] 2. Improper Storage: Stock solution has degraded due to multiple freeze-thaw cycles or incorrect temperature.[1][4] 3. Incorrect Concentration: Errors in dilution calculations. | 1. Co-incubate with a PDE inhibitor (e.g., 100 µM IBMX) to prevent degradation.[9][11] 2. Prepare a fresh working solution from a new, single-use aliquot of stock solution. Confirm storage conditions.[1][4] 3. Recalculate all dilutions and verify pipette calibration. |
| Response is transient or shorter than expected | 1. Rapid Hydrolysis: High levels of specific PDE isozymes in your experimental system are quickly degrading the Sp-cAMPS.[3] | 1. Use a PDE inhibitor to prolong the signal.[3] 2. Perform a time-course experiment to understand the kinetics and optimize the treatment duration.[3] |
| High variability between experimental replicates | 1. Inconsistent Hydrolysis: Variations in cell density or health are affecting PDE activity levels between wells or plates.[3] 2. Stock Solution Degradation: Using a stock solution that has been repeatedly frozen and thawed introduces variability.[1] | 1. Standardize cell culture protocols, ensuring consistent seeding density and cell health.[3][11] 2. Always use a fresh aliquot for each experiment.[1] 3. Pre-incubate with a PDE inhibitor to normalize for variations in PDE activity. |
Quantitative Data Tables
Table 1: Common PDE Inhibitors for Use with Sp-cAMPS
| Inhibitor | Target PDEs | Typical Working Concentration | Solubility | Notes |
| IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum/Non-specific (inhibits PDE3, PDE4, PDE5 and others)[12][13] | 10 µM - 1000 µM[14] (100 µM is common)[11][15] | DMSO, Ethanol[14][15] | Most common choice for general use. Can have off-target effects as an adenosine (B11128) receptor antagonist.[13][16] |
| Rolipram | PDE4-selective[16][17] | 0.5 µM - 10 µM[18] | DMSO | Use when you need to specifically inhibit PDE4, a major cAMP-specific PDE.[19] |
| Cilostamide | PDE3-selective[12] | 1 µM - 10 µM | DMSO | Useful if PDE3 is known to be highly active in your experimental system.[8] |
Table 2: Recommended Storage and Handling of Sp-cAMPS
| Form | Storage Temperature | Recommended Duration | Key Handling Instructions |
| Powder (Solid) | -20°C[1][3][10] | Years | Keep in a tightly sealed container, protected from moisture and light.[1] |
| Stock Solution | -80°C[1] | Up to 6 months[1][20] | Aliquot into single-use volumes to avoid ALL freeze-thaw cycles. Store in sealed, light-protected vials.[1] |
| Stock Solution | -20°C[1][10] | Up to 1 month[1][10] | Suitable for shorter-term storage. Also requires aliquoting to prevent freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: General Use of Sp-cAMPS with a PDE Inhibitor in Cell Culture
This protocol provides a method for activating the PKA pathway in cultured cells, incorporating a PDE inhibitor to ensure a stable Sp-cAMPS concentration.
Materials:
-
Sp-cAMPS (sodium or triethylammonium (B8662869) salt)
-
PDE Inhibitor (e.g., IBMX)
-
Appropriate solvent (e.g., sterile water or DMSO)[10]
-
Serum-free cell culture medium or desired buffer (e.g., HBSS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Equipment for downstream analysis (e.g., Western blotting)
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a concentrated stock solution of Sp-cAMPS (e.g., 10 mM) in an appropriate solvent like sterile water or DMSO.[10] Prepare a stock solution of your chosen PDE inhibitor (e.g., 100 mM IBMX in DMSO). Store both as single-use aliquots at -80°C.
-
Cell Preparation (Optional): For studies of acute signaling, you may wish to serum-starve cells for a few hours prior to treatment to reduce basal pathway activity.[1]
-
PDE Inhibitor Pre-incubation: Prepare a working solution of the PDE inhibitor in serum-free medium (e.g., 100 µM IBMX). Remove the culture medium from your cells and replace it with the inhibitor-containing medium. Incubate for 15-60 minutes at 37°C.
-
Sp-cAMPS Treatment: Prepare working solutions of Sp-cAMPS at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in serum-free medium, also containing the PDE inhibitor at its final concentration. Also prepare a vehicle control containing only the solvent and PDE inhibitor.
-
Incubation: Remove the pre-incubation medium and add the Sp-cAMPS or vehicle control solutions to the cells. Incubate for the desired time (e.g., 15-30 minutes for phosphorylation events) at 37°C.[11]
-
Protein Extraction: After treatment, immediately place the culture plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Cell Lysis: Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.[1]
-
Downstream Analysis: Determine the protein concentration of each lysate. The samples are now ready for analysis, such as Western blotting for phosphorylated downstream targets of PKA (e.g., Phospho-VASP or Phospho-CREB).[1][14]
Troubleshooting Logic
If you encounter issues, use the following decision tree to diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. IBMX | Cell Signaling Technology [cellsignal.com]
- 15. IBMX | Methylisobutylxanthine | PDE inhibitor | TargetMol [targetmol.com]
- 16. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ozemedicine.com [ozemedicine.com]
- 18. mdpi.com [mdpi.com]
- 19. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Sp-cAMPS vs. Forskolin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues encountered when using Sp-cAMPS and forskolin (B1673556) to modulate intracellular cAMP signaling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Sp-cAMPS and forskolin?
The primary distinction lies in their mechanism of action within the cAMP signaling cascade. Forskolin acts as a producer of endogenous cAMP, while Sp-cAMPS functions as a mimetic that bypasses endogenous production.[1]
-
Forskolin: This labdane (B1241275) diterpene directly activates most isoforms of the adenylyl cyclase (AC) enzyme.[1] This activation stimulates the conversion of adenosine (B11128) triphosphate (ATP) into cAMP, leading to an increase in the total intracellular concentration of this second messenger.[1] The elevated cAMP then engages all its downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1]
-
Sp-cAMPS: These are chemically modified, membrane-permeable analogs of cAMP. They are designed to be resistant to degradation by phosphodiesterase (PDE) enzymes.[1] Crucially, they do not stimulate adenylyl cyclase. Instead, they mimic the action of endogenous cAMP by directly binding to and activating its downstream targets, most notably the regulatory subunits of PKA.[1]
Q2: When should I choose forskolin over Sp-cAMPS, and vice versa?
The choice between these two compounds depends entirely on the experimental question.[1]
Use Forskolin when:
-
The objective is to study the regulation of adenylyl cyclase itself.[1]
-
Investigating how G-protein coupled receptor (GPCR) agonists or antagonists modulate overall cellular cAMP production.[1]
-
The experimental design requires the activation of the entire native cAMP signaling pathway.[1]
Use Sp-cAMPS when:
-
The goal is to study the specific roles of downstream effectors like PKA or EPAC in isolation.[1]
-
The experimental design necessitates bypassing the adenylyl cyclase step and any upstream regulation.[1]
-
A sustained, PDE-resistant activation of cAMP signaling is required.[1]
Q3: What are the appropriate negative controls for Sp-cAMPS and forskolin experiments?
-
For Sp-cAMPS: The most widely accepted negative control is its diastereomer, Rp-cAMPS .[2] Rp-cAMPS is also a cell-permeable cAMP analog but acts as a competitive antagonist of PKA.[2] It binds to the regulatory subunits of PKA but does not induce the conformational change necessary for activation, thereby inhibiting it.[2]
-
For Forskolin: An inactive analog, 1,9-dideoxyforskolin (isoforskolin) , serves as an ideal negative control. It is largely inactive and ensures that the observed effects are specifically due to adenylyl cyclase activation.
Q4: Are Sp-cAMPS completely resistant to degradation?
No, while Sp-cAMPS are designed to be resistant to hydrolysis by phosphodiesterases (PDEs), they are not completely immune.[3] The rate of hydrolysis is significantly lower than that of cAMP but can still occur, especially in systems with high concentrations of certain PDE isozymes.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Sp-cAMPS and forskolin to aid in experimental design.
| Feature | Forskolin | Sp-cAMPS (e.g., Sp-8-Br-cAMPS) |
| Primary Molecular Target | Adenylyl Cyclase (most isoforms) | cAMP-binding sites on PKA, EPAC, etc.[1] |
| Effect on Intracellular [cAMP] | Directly and rapidly increases endogenous cAMP levels.[1] | No effect on endogenous cAMP levels; acts as a functional substitute.[1] |
| Downstream Activation | Activates all downstream cAMP effectors (PKA, EPAC).[1] | Directly activates downstream effectors.[1] |
| Typical EC₅₀ | 5-25 µM for adenylyl cyclase activation (cell type dependent).[1][4] | ~360 nM for PKA activation.[1] |
| Resistance to PDE | No, the generated cAMP is rapidly degraded.[1] | Yes, designed for resistance, leading to a sustained effect.[1][3] |
| Key Advantage | Activates the complete, native signaling cascade.[1] | Bypasses AC for specific study of downstream effectors.[1] |
| Potential Disadvantages | cAMP-independent off-target effects at higher concentrations.[1] | Can have PKA-independent effects; older analogs may have metabolic byproducts with biological effects.[1] |
EC₅₀ values can vary significantly depending on the specific analog, cell type, and experimental conditions.
Signaling Pathway Diagrams
Caption: Comparative signaling pathways of Forskolin and Sp-cAMPS.
Troubleshooting Guides
Forskolin Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no increase in cAMP levels | 1. Inactive Forskolin: Compound has degraded due to improper storage. 2. Low Cell Number: Insufficient cells to produce a detectable change in cAMP. 3. High Phosphodiesterase (PDE) Activity: Rapid degradation of newly synthesized cAMP. 4. Adenylyl Cyclase (AC) Isoform: The cell line may express an AC isoform that is insensitive to forskolin.[5] | 1. Prepare a fresh stock solution of forskolin from a reliable source. Store aliquots at -20°C, protected from light. 2. Increase the cell seeding density. 3. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer.[1] 4. Verify the expression of forskolin-sensitive AC isoforms in your cell line. |
| High variability between experiments | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or health. 2. Inconsistent Incubation Times: Variations in the duration of forskolin treatment. 3. Assay Variability: Inconsistent pipetting or reagent preparation. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Use a precise timer for all incubation steps. 3. Follow a standardized protocol for all experiments and prepare fresh reagents. |
| Observed cytotoxicity | 1. High Forskolin Concentration: Forskolin can be cytotoxic at high concentrations.[5] 2. Solvent Toxicity: The solvent used to dissolve forskolin (e.g., DMSO) may be toxic at the final concentration. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Run a vehicle control with the same final concentration of the solvent to assess its toxicity. |
Sp-cAMPS Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low PKA activation | 1. Degraded Sp-cAMPS: Improper storage or repeated freeze-thaw cycles of the stock solution.[6][7] 2. Insufficient Concentration: The concentration may be too low for the specific cell type. The required concentration in intact cells can be significantly higher than the in vitro EC₅₀.[8] 3. Poor Cell Permeability: Although designed to be cell-permeable, uptake can vary between cell types. | 1. Prepare fresh stock solutions and store single-use aliquots at -20°C or -80°C.[6][7] 2. Perform a dose-response experiment to determine the optimal concentration (typically 1 µM to 100 µM).[9] 3. Consider using a more lipophilic analog, such as Sp-cAMPS-AM, which has enhanced cell permeability. |
| Inconsistent results | 1. Compound Instability: Degradation in solution over time.[6][7] 2. High Endogenous PDE Activity: Although resistant, some hydrolysis can occur.[3][6] 3. Variable Cell Conditions: Inconsistent cell passage number or health. | 1. Prepare fresh working solutions for each experiment. 2. Consider co-incubation with a PDE inhibitor like IBMX to mitigate any potential degradation.[6] 3. Standardize cell culture protocols.[9] |
| Suspected off-target effects | 1. High Concentration: Can lead to inhibition of certain PDEs (e.g., PDE3A) or activation of other cAMP-binding proteins like EPAC.[2][6] 2. PKA-independent effects: The observed effect may not be mediated by PKA. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Use the PKA antagonist Rp-cAMPS as a negative control. If the effect persists in the presence of Rp-cAMPS, it is likely PKA-independent.[2] 3. To differentiate from EPAC activation, use an EPAC-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP).[6] |
| Cytotoxicity | 1. Excessive PKA Activation: Prolonged or very high levels of PKA activation can induce apoptosis in some cell types.[10] 2. Compound Purity: Impurities in the Sp-cAMPS preparation could be toxic. | 1. Optimize incubation time and use the lowest effective concentration. 2. Ensure you are using a high-purity compound from a reputable supplier. |
Experimental Protocols
Protocol 1: Measuring Forskolin-Induced cAMP Elevation via HTRF Assay
This protocol provides a general framework for quantifying changes in intracellular cAMP levels following stimulation with forskolin.
Materials:
-
Cells of interest (e.g., HEK293)
-
Appropriate cell culture media and supplements
-
384-well assay plate
-
Forskolin stock solution (in DMSO)
-
Assay buffer
-
PDE inhibitor (e.g., IBMX)
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions.
-
Harvest and seed cells into a 384-well assay plate at a predetermined optimal density.
-
Allow cells to adhere overnight.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of forskolin in assay buffer. Also, prepare a vehicle control (DMSO).
-
To prevent cAMP degradation, include a PDE inhibitor like IBMX in the buffer.[1]
-
Remove culture media from the cells and add the forsklin dilutions or controls.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[1]
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF assay reagents as per the manufacturer's instructions. This typically involves a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the 665/615 ratio and normalize the data.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the forskolin concentration and fit the data to a dose-response curve to determine the EC₅₀.[1]
-
Caption: General experimental workflow for a Forskolin-induced cAMP assay.
Protocol 2: Assessing PKA Activation by Sp-cAMPS using Western Blot for Phospho-CREB
This protocol details the detection of phosphorylated cAMP response element-binding protein (CREB), a known PKA substrate, following treatment with Sp-cAMPS.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sp-cAMPS stock solution
-
Rp-cAMPS stock solution (for negative control)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel and allow them to reach the desired confluency (typically 70-80%).[7]
-
(Optional) Serum-starve cells for a few hours prior to treatment to reduce basal signaling.[7]
-
Prepare working solutions of Sp-cAMPS, Rp-cAMPS, and a vehicle control in serum-free medium or an appropriate buffer.
-
Treat the cells for the desired time at 37°C.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.[7]
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total CREB for normalization.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Caption: Workflow for assessing PKA activation by Sp-cAMPS via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Sp-cAMPS Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PKA activator, Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is Sp-cAMPS and how does it work?
Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate) is a chemical analog of cyclic AMP (cAMP), a key second messenger in many biological processes.[1] Sp-cAMPS is designed to be a potent activator of cAMP-dependent Protein Kinase A (PKA).[2][3] Its key features include:
-
PKA Activation: It mimics endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[2] These active subunits then phosphorylate downstream target proteins.
-
Cell Permeability: It can readily cross cell membranes to exert its effects within the cell.[4]
-
Resistance to Degradation: A sulfur atom modification makes Sp-cAMPS highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[4][5] This resistance leads to a more sustained and stable activation of PKA compared to native cAMP.[5]
Q2: What is the correct negative control for an Sp-cAMPS experiment?
The ideal negative control is its diastereomer, Rp-cAMPS .[2] While structurally similar, Rp-cAMPS acts as a competitive antagonist of PKA.[2][6] It binds to the PKA regulatory subunits but does not cause the release of the catalytic subunits, thus preventing PKA activation.[2][6] Using Rp-cAMPS helps to confirm that the observed experimental effects are specifically due to PKA activation by Sp-cAMPS and not due to off-target effects.[2]
Q3: How should I prepare and store Sp-cAMPS stock solutions to ensure stability?
Proper preparation and storage are critical to prevent degradation and maintain the potency of Sp-cAMPS.[7]
-
Dissolving: Sp-cAMPS is typically supplied as a powder. It can be dissolved in sterile water or DMSO to create a stock solution.[8] The sodium salt form of Sp-cAMPS generally offers better water solubility and stability.[3][9]
-
Storage: For long-term stability, store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.[7] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[7]
Q4: What are the potential off-target effects of Sp-cAMPS?
While Sp-cAMPS is a potent PKA activator, it can have off-target effects, especially at high concentrations.[6][10] The most well-documented off-target effect is the competitive inhibition of certain phosphodiesterases (PDEs), such as PDE3A.[3][10] This can lead to an increase in endogenous cAMP levels, which might complicate data interpretation.[6] Sp-cAMPS may also interact with other cyclic nucleotide-binding proteins like the Exchange Protein directly Activated by cAMP (Epac).[6][10]
Signaling Pathway and Experimental Workflow
cAMP/PKA Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway. External signals activate G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. Sp-cAMPS bypasses these initial steps to directly and persistently activate PKA.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sp-cAMPS and 8-Bromo-cAMP: Potency, Permeability, and Performance
For researchers, scientists, and drug development professionals navigating the landscape of cyclic AMP (cAMP) signaling, the selection of appropriate chemical tools is paramount. This guide provides an objective, data-driven comparison of two widely used cell-permeable cAMP analogs: Sp-isomers of adenosine-3',5'-cyclic monophosphorothioates (Sp-cAMPS) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP). We delve into their performance in key experimental parameters, supported by detailed methodologies to aid in your research.
Sp-cAMPS and 8-Bromo-cAMP are invaluable assets for dissecting cAMP-mediated signaling pathways. Both are designed to readily cross the cell membrane, overcoming the inherent impermeability of cAMP itself, and activate downstream effectors, most notably Protein Kinase A (PKA).[1] However, subtle yet significant differences in their chemical structure translate to distinct performance characteristics in terms of potency, cell permeability, and metabolic stability.
Quantitative Comparison of Performance
To facilitate a clear comparison, the following tables summarize the key quantitative data for Sp-cAMPS and 8-Bromo-cAMP. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature; therefore, the presented values are compiled from various sources and should be interpreted as indicative measures of performance.
| Parameter | Sp-cAMPS (Sp-8-Br-cAMPS) | 8-Bromo-cAMP | Key Findings |
| PKA Activation Potency | EC50: 360 nM[2] | Ka: ~50 nM[3] | While both are potent PKA activators, the available data, albeit from different assay types (EC50 vs. Ka), suggest they operate in a similar nanomolar range. The phosphorothioate (B77711) modification in Sp-cAMPS analogs is designed for high potency.[4] |
| Cell Permeability | Potentially higher intracellular accumulation[1] | ~8% of extracellular concentration (in Rat C6 glioma cells)[1] | The phosphorothioate modification in Sp-cAMPS is suggested to lead to slightly higher intracellular concentrations compared to 8-Bromo-cAMP under similar conditions.[1] |
| Phosphodiesterase (PDE) Resistance | High resistance; acts as a competitive inhibitor (e.g., Ki of 47.6 µM for PDE3A)[5] | More resistant than cAMP, but slowly metabolized[6] | Sp-cAMPS exhibits superior metabolic stability due to its high resistance to hydrolysis by PDEs, ensuring a more sustained cellular response.[5][7] |
Table 1: Quantitative Comparison of Sp-cAMPS and 8-Bromo-cAMP. Note: The PKA activation data for Sp-cAMPS is for its derivative, Sp-8-Br-cAMPS. EC50 represents the half-maximal effective concentration, while Ka represents the activation constant.
Signaling Pathway and Mechanism of Action
Both Sp-cAMPS and 8-Bromo-cAMP act as agonists of PKA. They bypass the need for upstream signaling events, such as G-protein coupled receptor (GPCR) activation and adenylyl cyclase activity, to directly activate PKA.[8] In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of these cAMP analogs to the R subunits induces a conformational change, leading to the dissociation of the active C subunits. These C subunits then phosphorylate downstream target proteins, initiating a cellular response.[8]
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key comparative experiments are provided below.
In Vitro PKA Activation Assay
This assay directly measures the ability of Sp-cAMPS and 8-Bromo-cAMP to activate PKA.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
Specific PKA substrate (e.g., Kemptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Sp-cAMPS and 8-Bromo-cAMP stock solutions
-
Stop solution (e.g., trichloroacetic acid for radioactive assays)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a commercial kinase assay kit)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA regulatory subunits, and the PKA substrate.
-
Add varying concentrations of either Sp-cAMPS or 8-Bromo-cAMP to different reaction tubes.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.[9]
-
Plot the PKA activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 or Ka value for each compound.
Cell Permeability Assay via HPLC
This method quantifies the intracellular accumulation of the cAMP analogs.
Materials:
-
Cultured cells (e.g., Caco-2, HeLa)
-
Cell culture medium and supplements
-
Sp-cAMPS and 8-Bromo-cAMP
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)
Procedure:
-
Seed cells in culture plates and grow to a desired confluency.
-
Treat the cells with a known concentration of either Sp-cAMPS or 8-Bromo-cAMP for a specific time period.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using the lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant using HPLC to quantify the intracellular concentration of the cAMP analog.[10]
-
Compare the intracellular concentration to the initial extracellular concentration to determine the percentage of permeability.
Phosphodiesterase (PDE) Activity Assay
This assay determines the susceptibility of the cAMP analogs to hydrolysis by PDEs.
Materials:
-
Purified PDE enzyme
-
Assay buffer
-
Sp-cAMPS and 8-Bromo-cAMP
-
cAMP (as a control substrate)
-
Detection reagents (e.g., a commercial PDE activity assay kit)
Procedure:
-
Prepare reaction mixtures containing the assay buffer and the PDE enzyme.
-
Add either Sp-cAMPS, 8-Bromo-cAMP, or cAMP to the reaction mixtures.
-
Incubate the reactions at 37°C for a set time.
-
Terminate the reaction.
-
Measure the amount of remaining substrate or the product formed (AMP) using a suitable detection method.[4]
-
Calculate the rate of hydrolysis for each compound.
Conclusion
Both Sp-cAMPS and 8-Bromo-cAMP are effective tools for activating PKA and studying cAMP-mediated signaling. The choice between them may depend on the specific experimental requirements. Sp-cAMPS offers the advantage of higher metabolic stability, making it ideal for long-term experiments where a sustained PKA activation is desired.[7] 8-Bromo-cAMP, while also effective, may be subject to slow degradation by PDEs.[6] For experiments requiring precise control over the intracellular concentration of the analog, it is advisable to perform direct measurements of cell permeability. Ultimately, a thorough understanding of the distinct properties of these compounds will enable researchers to design more robust experiments and obtain more reliable and interpretable data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. biolog.de [biolog.de]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validating Sp-cAMPS Specificity for PKA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is crucial for dissecting its role in cellular signaling. Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a widely used cell-permeable and phosphodiesterase-resistant cAMP analog designed to specifically activate PKA. However, rigorous validation of its specificity is paramount to ensure that observed cellular effects are indeed mediated by PKA and not by off-target interactions. This guide provides a comprehensive comparison of Sp-cAMPS with other alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of studies on PKA signaling.
Mechanism of Action and Advantages of Sp-cAMPS
Endogenous cyclic AMP (cAMP) is a transient second messenger that activates PKA by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[1][2] Sp-cAMPS mimics this action but possesses a critical modification: the replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) group. This phosphorothioate (B77711) modification renders Sp-cAMPS highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][3] This resistance ensures a more stable and sustained activation of PKA compared to natural cAMP or other analogs like 8-bromo-cAMP (8-Br-cAMP), which is slowly metabolized by PDEs.[1][4]
Comparison with Alternative PKA Activators
The choice of a PKA activator depends on the specific experimental needs, including the desired potency, duration of action, and cellular context. Below is a comparison of Sp-cAMPS with other commonly used activators.
| Activator | Mechanism of Action | Key Advantages | Key Limitations |
| Sp-cAMPS | Direct PKA activator, resistant to PDE hydrolysis.[1][3] | High potency, sustained PKA activation, cell-permeable.[1] | Can activate other cAMP effectors like Epac at high concentrations.[1] |
| 8-Bromo-cAMP | Direct PKA activator. | Cell-permeable.[4] | Slowly metabolized by PDEs, less potent than some Sp-analogs, also activates Epac.[4][5] |
| Dibutyryl-cAMP | Prodrug that is converted to cAMP intracellularly. | Cell-permeable. | Less potent than Sp-cAMPS, requires intracellular conversion.[5] |
| Forskolin | Indirectly activates PKA by stimulating adenylyl cyclase to produce cAMP.[6] | Potent activator of endogenous cAMP production. | Lacks specificity, as it elevates global cAMP levels, activating all cAMP effectors (PKA, Epac, CNG channels).[7] |
| 8-pCPT-2'-O-Me-cAMP | Epac-selective cAMP analog. | Highly selective for Epac over PKA.[8] | Not suitable for studying PKA-specific effects. |
Quantitative Comparison of PKA Activators
The following table summarizes key quantitative data for Sp-cAMPS and its analogs in activating PKA. Direct comparative studies under identical conditions are limited, and thus the presented values are compiled from various sources.
| Compound | Parameter | Value | Target | Reference |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain | [9] |
| Ki | 47.6 µM | PDE3A | [9] | |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [9] |
| Sp-8-CPT-cAMPS | EC50 (PKA RIα Activation) | 342 nM | PKA RIα | [10] |
| EC50 (PKA RIIβ Activation) | 96 nM | PKA RIIβ | [10] | |
| 6-Bnz-cAMP | EC50 | 0.50 pM | PKA-dependent process | [5] |
Validating PKA-Dependent Effects of Sp-cAMPS
To attribute an observed cellular response to Sp-cAMPS-mediated PKA activation, it is crucial to perform validation experiments.
Pharmacological Inhibition
A common approach is to pre-treat cells with a PKA inhibitor before stimulating with Sp-cAMPS. A reversal or prevention of the Sp-cAMPS-induced phenotype by the inhibitor provides strong evidence for PKA's involvement.[11][12]
| Inhibitor | Mechanism of Action | Common Working Concentration | Known Off-Target Effects |
| H-89 | ATP-competitive inhibitor of the PKA catalytic subunit.[11] | 1-10 µM in cell-based assays.[11] | MSK1, ROCK2, S6K1, PKBα, AMPK, among others.[11] |
| KT5720 | ATP-competitive inhibitor of the PKA catalytic subunit.[11] | 1-10 µM in cell-based assays.[11] | PKG, PKC (at higher concentrations).[11] |
Genetic Knockdown
A more specific approach involves the genetic knockdown of PKA subunits using techniques like siRNA or shRNA. Demonstrating that the Sp-cAMPS-induced phenotype is absent in PKA-depleted cells provides a strong causal link.[12]
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Sp-cAMPS vs. The Field: A Comparative Guide to PKA Activation
In the intricate world of cellular signaling, the ability to precisely manipulate pathways is paramount for researchers. For those studying cAMP-mediated processes, the activation of Protein Kinase A (PKA) is a critical juncture. While endogenous cAMP is the natural activator, its transient nature and susceptibility to degradation by phosphodiesterases (PDEs) limit its experimental utility.[1] This has led to the development of a diverse arsenal (B13267) of cAMP analogs, each with unique properties. This guide provides an objective, data-driven comparison of Sp-cAMPS and other commonly used cAMP analogs for the activation of PKA, tailored for researchers, scientists, and drug development professionals.
At a Glance: Comparing the Analogs
The ideal cAMP analog for PKA activation offers high potency, specificity, cell permeability, and resistance to degradation. Sp-isomers of adenosine-3',5'-cyclic monophosphorothioates (Sp-cAMPS) are a class of cAMP derivatives that have gained prominence due to their potent and sustained activation of PKA.[2] The key to their efficacy lies in the substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) moiety, rendering them resistant to hydrolysis by PDEs.[2] This contrasts with other analogs like N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate (Dibutyryl-cAMP or dbcAMP), which acts as a prodrug requiring intracellular enzymatic conversion to cAMP, and 8-Bromo-cAMP, which offers a different modification to enhance its properties.[3]
Quantitative Comparison of PKA Activators
The potency of cAMP analogs is typically expressed by their half-maximal effective concentration (EC50) or their activation constant (Ka). A lower value indicates higher potency. The following table summarizes the quantitative data for PKA activation by various cAMP analogs, compiled from multiple sources. It is important to note that these values were determined in different experimental systems and should be interpreted as a comparative guide rather than absolute equivalents.[4]
| Analog | Common Name(s) | PKA Activation Potency (EC50/Ka) | Key Characteristics | Reference(s) |
| Sp-cAMPS Analogs | ||||
| Sp-8-Br-cAMPS | EC50: 360 nM | Potent PKA activator. | [5] | |
| Sp-5,6-DCl-cBIMPS | Not specified, but noted as highly potent and specific. | High potency and specificity, PDE resistant, membrane permeable. | [6] | |
| Sp-cAMPS | Ka: ~80 nM (PKA I) | Competitive inhibitor of some PDEs. | [2] | |
| Other Common Analogs | ||||
| 8-Bromo-cAMP | 8-Br-cAMP | Ka: 0.05 µM | Moderate cell permeability. | [2] |
| Dibutyryl-cAMP | dbcAMP | Activator in the millimolar (mM) range. | Prodrug, releases butyrate (B1204436) which can have off-target effects. | [3] |
| 6-Bnz-cAMP | EC50: 0.50 pM (for a PKA-dependent process) | Exceptionally potent in certain cellular assays. | [4] | |
| Endogenous cAMP | Ka: 100-300 nM (in vitro) | Rapidly degraded by PDEs. | [2] |
Delving into the Mechanisms: How They Work
The primary mechanism of PKA activation involves the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the two catalytic (C) subunits. These freed catalytic subunits are then active and can phosphorylate downstream target proteins.[7]
Sp-cAMPS and its derivatives directly mimic the action of endogenous cAMP, binding to the regulatory subunits to activate PKA.[2] Their resistance to PDEs ensures a more stable and sustained activation.[8]
Dibutyryl-cAMP (dbcAMP) is a more lipophilic prodrug that readily crosses cell membranes. Once inside the cell, esterases cleave the butyryl groups, releasing cAMP.[3] However, this process also releases butyrate, which can have off-target effects, including the inhibition of histone deacetylases (HDACs).[3]
8-Bromo-cAMP is another cell-permeable analog that directly activates PKA. The bromine substitution at the 8th position of the adenine (B156593) ring enhances its resistance to PDEs compared to cAMP, though not to the same extent as the phosphorothioate (B77711) modification in Sp-cAMPS.[9]
The opposing stereoisomer to Sp-cAMPS is Rp-cAMPS , which acts as a competitive antagonist of PKA. It binds to the regulatory subunits but does not induce the conformational change necessary for catalytic subunit release, thus inhibiting PKA activation by endogenous cAMP.[10]
Visualizing the Pathway and Workflow
To better understand the molecular interactions and the experimental process of evaluating these analogs, the following diagrams are provided.
References
- 1. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating cAMP Signaling: A Comparative Guide to Cross-Validation of Sp-cAMPS with Genetic Methods
For researchers, scientists, and drug development professionals, elucidating the precise mechanisms of cyclic AMP (cAMP) signaling is crucial for understanding a vast array of cellular processes and developing targeted therapeutics. Pharmacological tools, such as Sp-isomers of cAMP analogs (Sp-cAMPS), are widely used to activate key downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). However, to ensure the specificity of these pharmacological interventions, it is imperative to cross-validate the results with genetic methods that specifically target these effector proteins. This guide provides a comprehensive comparison of these approaches, supported by experimental data and detailed protocols, to aid in the rigorous investigation of cAMP signaling pathways.
The core principle of this cross-validation strategy is to demonstrate that a cellular phenotype induced by a pharmacological activator, such as Sp-cAMPS for PKA or an Epac-selective analog, is reversed or prevented by the genetic knockdown or knockout of the specific target protein.[1] This dual approach provides strong evidence for a causal link between the activity of the target protein and the observed phenotype, mitigating concerns about potential off-target effects of the chemical activators.[1]
Comparative Data Summary
Table 1: Cross-Validation of PKA-Mediated Cell Migration
This table presents a representative dataset, modeled after typical experimental outcomes, demonstrating the cross-validation of the pro-migratory effect of a PKA activator (Sp-cAMPS) with siRNA-mediated knockdown of the PKA catalytic subunit (PRKACA).[1]
| Experimental Group | Treatment | Relative PKA Expression (Normalized to Control) | Cell Migration (Fold Change) |
| Control | Vehicle | 1.0 | 1.0 |
| PKA Activation | Sp-8-Br-cAMPS (100 µM) | 1.0 | 2.5 |
| PKA Knockdown | PKA siRNA + Vehicle | 0.2 | 0.9 |
| Cross-Validation | PKA siRNA + Sp-8-Br-cAMPS | 0.2 | 1.1 |
| Scrambled Control | Scrambled siRNA + Sp-8-Br-cAMPS | 1.0 | 2.4 |
The data clearly shows that the increase in cell migration induced by the PKA activator, Sp-8-Br-cAMPS, is abolished when PKA expression is reduced by siRNA, confirming that the observed effect is indeed PKA-dependent.[1]
Table 2: Cross-Validation of Epac-Mediated Rap1 Activation
This table summarizes findings on the role of Epac1 in Rap1 activation in response to the β-adrenergic agonist epinephrine. The use of an Epac-selective activator and siRNA-mediated knockdown of Epac1 provides converging evidence for the central role of the Epac1-Rap1 axis in this pathway.
| Cell Line | Treatment | Relative Rap1-GTP Levels (Fold Change vs. Untreated) |
| HUVEC | Control (Untreated) | 1.0 |
| HUVEC | Epinephrine | 3.5 |
| HUVEC + Epac1 siRNA | Epinephrine | 1.2 |
| HUVEC | 8-pCPT-2'-O-Me-cAMP (Epac Activator) | 3.2 |
These results demonstrate that epinephrine-induced Rap1 activation is significantly reduced upon Epac1 knockdown. Furthermore, the Epac-selective activator mimics the effect of epinephrine, strongly suggesting that the signaling proceeds through Epac1 to Rap1.
Table 3: Cross-Validation of Epac2-Mediated Calcium Signaling
This table illustrates the cross-validation of the effect of an Epac-selective activator on intracellular calcium release with the genetic expression of a dominant-negative Epac2 mutant.
| Cell Line | Treatment/Transfection | Peak Intracellular Ca2+ Response (Arbitrary Units) |
| INS-1 | 8-pCPT-2'-O-Me-cAMP | 150 |
| INS-1 + WT Epac2 | 8-pCPT-2'-O-Me-cAMP | 155 |
| INS-1 + Dominant-Negative Epac2 | 8-pCPT-2'-O-Me-cAMP | 30 |
The data indicates that the calcium mobilization induced by the Epac activator is dependent on functional Epac2, as the expression of a dominant-negative form of Epac2 significantly diminishes the response.[2]
Signaling Pathways and Experimental Workflows
To visually represent the logic and methodologies described, the following diagrams have been generated using the DOT language.
References
Sp-cAMPS: A Researcher's Guide to a Potent PKA Activator
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the synthetic analog Sp-cAMPS has emerged as an indispensable tool. Its potent and specific activation of Protein Kinase A (PKA), coupled with its resistance to degradation, offers a distinct advantage over endogenous cAMP for dissecting cellular pathways. This guide provides a comprehensive comparison of Sp-cAMPS with other cAMP analogs, supported by experimental data and detailed protocols, to facilitate informed experimental design.
Cyclic AMP is a crucial second messenger that orchestrates a multitude of cellular processes, from metabolism and gene expression to cell growth and neurotransmission.[1] Its effects are primarily mediated through two downstream effectors: PKA and the Exchange Protein directly Activated by cAMP (Epac).[1] However, the transient nature of cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant challenge in research settings.[2] Sp-cAMPS, a phosphorothioate (B77711) analog of cAMP, overcomes this limitation, providing sustained and robust PKA activation.[1][2]
Mechanism of Action: Potent Agonist with High Stability
Sp-cAMPS is a potent activator of both PKA I and PKA II.[3][4] Its structural similarity to cAMP allows it to bind to the regulatory subunits of PKA, inducing a conformational change that releases the active catalytic subunits.[4] A key feature of Sp-cAMPS is the substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) moiety.[1][2] This modification renders the molecule highly resistant to hydrolysis by most PDEs, ensuring a prolonged and stable activation of PKA.[1][4] In contrast, its diastereomer, Rp-cAMPS, acts as a competitive antagonist, inhibiting PKA activation.[2]
While Sp-cAMPS is primarily recognized as a PKA activator, it's important to consider its potential interaction with Epac, another key cAMP sensor.[4][5] Although generally considered more selective for PKA, the possibility of Epac activation, especially at higher concentrations, should not be disregarded in experimental design.[4]
Comparative Analysis of Sp-cAMPS and Other cAMP Analogs
The selection of a cAMP analog is critical for the specific research question. Sp-cAMPS offers advantages in potency and stability over other commonly used analogs like dibutyryl-cAMP (dbcAMP) and 8-Bromo-cAMP.
| Compound | Mechanism of Action | Potency | Key Advantages | Key Disadvantages |
| Sp-cAMPS | Direct PKA activator.[4] | Micromolar (µM) range.[6] | Highly resistant to PDE degradation, providing sustained PKA activation.[1][2] Does not produce confounding byproducts.[6] | Potential for Epac activation at high concentrations.[4] |
| Dibutyryl-cAMP (dbcAMP) | Prodrug that is metabolized to cAMP.[6] | Millimolar (mM) range.[6] | Enhanced membrane permeability.[6] | Indirect activation mechanism dependent on hydrolysis.[6] Produces butyrate (B1204436) as a byproduct, which can have off-target effects, including inhibition of histone deacetylases (HDACs).[6] |
| 8-Bromo-cAMP | Direct PKA activator. | Higher concentrations are often required compared to other analogs.[7] | ||
| Endogenous cAMP | Natural second messenger. | Transient, with levels tightly regulated by adenylyl cyclases and PDEs.[2] | The physiological activator. | Rapidly degraded by PDEs, making it difficult to study its downstream effects in isolation.[2] |
Quantitative Data on Sp-cAMPS Activity
The following table summarizes key quantitative parameters for Sp-cAMPS, providing a basis for experimental design.
| Parameter | Value | Target | Notes |
| Ki (PDE3A inhibition) | 47.6 µM | Phosphodiesterase 3A | Sp-cAMPS is a competitive inhibitor of PDE3A.[3][8] |
| EC50 (PDE10 GAF domain binding) | 40 µM | Phosphodiesterase 10 GAF domain | [3] |
| EC50 (Neurokinin 1 receptor internalization) | 0.50 pM (for 6-Bnz-cAMP, a potent Sp-cAMP analog) | PKA-dependent process | This highlights the high potency of some Sp-cAMP analogs.[7] |
Signaling Pathways and Experimental Workflows
To visualize the role of Sp-cAMPS in cellular signaling and its application in experimental settings, the following diagrams are provided.
Caption: The cAMP signaling pathway and the direct activation of PKA by Sp-cAMPS.
Caption: Differential activation of PKA and Epac pathways by cAMP and Sp-cAMPS.
Caption: A general experimental workflow for studying the effects of Sp-cAMPS.
Key Experimental Protocols
In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA in response to activators like Sp-cAMPS.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Sp-cAMPS or other cAMP analogs
-
Stop solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and varying concentrations of Sp-cAMPS or the control compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[8]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[8]
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[8]
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.[8]
-
Plot the PKA activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.[7]
Assessment of Neuronal Response by Immunocytochemistry
This protocol allows for the visualization of morphological changes and protein expression in response to Sp-cAMPS treatment in primary neuronal cultures.
Materials:
-
Primary neuronal cultures on coverslips
-
Sp-cAMPS stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., anti-MAP2 for neuronal morphology, anti-pCREB for PKA activity)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
On the day of the experiment, thaw an aliquot of the Sp-cAMPS stock solution and dilute it to the desired final concentration in the cell culture medium.[9]
-
For the vehicle control group, prepare an identical volume of medium containing the same final concentration of the solvent.[9]
-
Carefully remove half of the old medium from the cultured neurons and replace it with the medium containing the Sp-cAMPS analog or the vehicle control.[9]
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[9]
-
After incubation, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash with PBS and mount the coverslips onto microscope slides using the mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Applications in Research
The unique properties of Sp-cAMPS make it a valuable tool across various research fields:
-
Neuroscience: To investigate the role of PKA in neuronal differentiation, synaptic plasticity, and memory formation.[3][9] For example, direct infusion of Sp-cAMPS into the prefrontal cortex of mice has been shown to affect working memory.[3]
-
Cardiology: To study the regulation of excitation-contraction coupling, metabolism, and gene expression in cardiomyocytes by PKA.[10]
-
Immunology: To dissect the inhibitory mechanisms of cAMP signaling in T-cell activation, proliferation, and cytokine production.[11] Sp-cAMPS can be used to model the immunosuppressive effects of endogenous molecules that elevate intracellular cAMP.[11]
-
Drug Discovery: To screen for novel immunomodulatory drugs that may reverse the inhibitory effects of the cAMP pathway, thereby enhancing T-cell responses for therapeutic purposes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Sp-cCMPS
This guide provides essential safety and logistical information for the proper disposal of Sp-cCMPS (Adenosine 3',5'-cyclic monophosphorothioate, Sp-isomer, cytidine-substituted), a critical component in many research and drug development applications. Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling and disposal. The following data for this compound is summarized from available chemical databases.[1]
| Property | Value |
| Molecular Formula | C9H12N3O6PS |
| Molecular Weight | 321.25 g/mol |
| Appearance | Solid (Assumed) |
| Solubility | Information not readily available; likely soluble in aqueous solutions. |
| Chemical Names | This compound, 1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1][2][3]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and to comply with institutional and regulatory guidelines.[2] The following procedures are based on general best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office or designated safety officer for specific guidance and to ensure compliance with local, state, and federal regulations. [3][4]
-
Waste Identification and Segregation :
-
Properly identify and segregate all this compound waste at the point of generation.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Unused Solid Compound :
-
Dispose of unused solid this compound as hazardous chemical waste.[2]
-
Place the solid in a clearly labeled, sealed container that is compatible with the chemical.
-
The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
-
Aqueous Solutions :
-
Consult your institution's safety officer for guidance on the disposal of aqueous solutions containing this compound.[2]
-
Depending on the concentration and local regulations, these solutions may need to be collected as hazardous chemical waste.
-
Do not dispose of this compound solutions down the drain unless you have received explicit approval from your EHS office.
-
-
Contaminated Materials :
-
All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.[2]
-
Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Waste Storage :
-
Store all this compound waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[4]
-
Experimental Protocol: Neutralization (If Approved by EHS)
In some instances, chemical neutralization may be an appropriate step before disposal. However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS office. The following is a generic protocol and may not be suitable for this compound without further evaluation.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment : Perform the entire procedure within a certified chemical fume hood.
-
Dilution : If permissible, slowly add the this compound solution to a large volume of cold water in a suitable container to dilute it.
-
Neutralization Agent : Based on the chemical properties of this compound, a suitable neutralizing agent would need to be identified. This would likely require consultation with a chemist or your EHS office.
-
pH Monitoring : Slowly add the neutralizing agent while monitoring the pH of the solution with a calibrated pH meter or pH strips.
-
Completion : Continue to add the neutralizing agent until the pH is within the range acceptable for disposal as non-hazardous waste, as determined by local regulations (typically between 6 and 9).
-
Disposal : Dispose of the neutralized solution in accordance with institutional and local regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the decision-making process for the proper disposal of different forms of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
